Technical Documentation Center

2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl
  • CAS: 1824151-12-3

Core Science & Biosynthesis

Foundational

The Physical and Chemical Properties of 2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Hydrochloride: A Conformationally Restricted Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates often requires escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates often requires escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings. 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride (CAS: 1824151-12-3) represents a critical structural innovation in this space[1]. As a conformationally restricted, bicyclic amino acid analog, it offers a high fraction of sp3-hybridized carbons (Fsp3). This technical guide explores the physicochemical properties, synthetic handling, and pharmacological applications of this scaffold, specifically its role in developing potent Lysine-specific demethylase-1 (LSD1) modulators for oncology[2].

Physicochemical Properties & Mechanistic Insights

The physical and chemical properties of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl are fundamentally dictated by its bridged bicyclic ring system. The bridge restricts the conformational flexibility of the secondary amine and the carboxylic acid, locking them into a defined spatial orientation. This rigidity minimizes the entropic penalty upon target binding, leading to higher affinity interactions compared to linear analogs.

Quantitative Data Summary

Below is a consolidated table of the core physicochemical properties of the scaffold, derived from computational models and empirical supplier data[3][4][5].

PropertyValue / DescriptionMechanistic Implication
Molecular Formula C₇H₁₁NO₂ • HClThe hydrochloride salt ensures stability against atmospheric oxidation and improves handling.
Molecular Weight 177.63 g/mol (Salt); 141.17 g/mol (Free Base)Low molecular weight leaves ample "budget" for further derivatization without violating Lipinski's Rule of 5.
Physical State Solid (White to off-white powder)Highly crystalline nature facilitates purification via recrystallization rather than chromatography.
Solubility Soluble in H₂O, MeOH, DMSO; Insoluble in HexanesThe zwitterionic potential and HCl salt form drive high polarity, necessitating polar aprotic solvents (e.g., DMF, DMSO) for organic synthesis.
Topological Polar Surface Area (TPSA) ~46.5 Ų (Free base)Ideal for blood-brain barrier (BBB) penetration if the functional groups are subsequently masked or coupled[6].
pKa (Predicted) Amine: ~9.5 - 10.5 Carboxylic Acid: ~3.5 - 4.5The basicity of the bridged nitrogen is slightly modulated by the rigid geometry, affecting the choice of base during coupling reactions.

Applications in Drug Discovery: LSD1 Modulation

One of the most prominent applications of the 2-azabicyclo[2.2.1]heptane scaffold is in the design of epigenetic modulators, specifically inhibitors of Lysine-specific demethylase-1 (LSD1) [2]. LSD1 catalyzes the demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), typically resulting in transcriptional repression. In various cancers (e.g., acute myeloid leukemia and solid tumors), LSD1 is overexpressed, leading to the aberrant silencing of tumor suppressor genes.

By incorporating the 2-azabicyclo[2.2.1]heptane-4-carboxylic acid scaffold, researchers can precisely position pharmacophores to interact with the FAD-dependent catalytic domain of LSD1. The bicyclic core resists metabolic degradation by cytochrome P450 enzymes, significantly extending the half-life of the drug candidate.

LSD1_Pathway A 2-Azabicyclo[2.2.1]heptane Inhibitor Scaffold B LSD1 Enzyme (Overexpressed in Cancer) A->B Binds & Inhibits C H3K4me1/2 Demethylation (Blocked) B->C Catalytic Failure D Histone Methylation Maintained C->D Results in E Tumor Suppressor Gene Activation D->E Chromatin Relaxation

Diagram 1: Mechanism of action for LSD1 modulators utilizing the bicyclic scaffold.

Experimental Protocols: Derivatization & Amide Coupling

Due to the steric hindrance inherent to the [2.2.1] bridged system, standard peptide coupling protocols often yield poor conversion rates. The following methodology outlines an optimized, self-validating protocol for the amide coupling of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl with a primary amine.

Causality-Driven Reagent Selection
  • Base: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). Causality: The increased steric bulk of DIPEA prevents it from acting as a competing nucleophile when activating the sterically hindered bicyclic carboxylic acid.

  • Coupling Reagent: HATU is utilized instead of EDC/HOBt. Causality: HATU generates a highly reactive 7-aza-OBt ester intermediate, which is critical for overcoming the steric shielding around the C4 position of the bicyclic ring.

Step-by-Step Amide Coupling Methodology
  • Preparation: Suspend 1.0 equivalent of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert argon atmosphere.

  • Neutralization: Add 3.0 equivalents of DIPEA dropwise at 0°C. Note: 1 eq neutralizes the HCl salt, 1 eq neutralizes the carboxylic acid proton, and 1 eq acts as a catalytic excess.

  • Activation: Add 1.1 equivalents of HATU to the mixture. Stir at 0°C for 15 minutes.

  • Self-Validation Check (Crucial): Before adding the amine, withdraw a 5 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS. If the activation is successful, the mass spectrum will show the methyl ester (formed by the reaction of the active ester with methanol). If the unreacted acid mass dominates, the activation has failed, indicating wet DMF or degraded HATU.

  • Coupling: Upon successful validation, add 1.2 equivalents of the target primary amine. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Synthetic_Workflow Step1 Scaffold HCl Salt in dry DMF Step2 Neutralization (DIPEA, 0°C) Step1->Step2 Step3 Activation (HATU, 15 min) Step2->Step3 Validation LC-MS Validation (MeOH Quench) Step3->Validation Aliquot Step4 Amine Addition (RT, 4-6 hrs) Validation->Step4 If Active Ester Confirmed

Diagram 2: Self-validating synthetic workflow for the amide coupling of the bicyclic scaffold.

Analytical Characterization Standards

To guarantee scientific integrity, synthesized derivatives of the 2-azabicyclo[2.2.1]heptane scaffold must undergo rigorous analytical validation.

  • NMR Spectroscopy: The bridged system presents a highly complex ¹H-NMR splitting pattern due to the rigid dihedral angles, which dictate specific J-coupling constants (Karplus equation). The bridgehead protons (C1 and C4) typically appear as distinct multiplets.

  • Chiral Integrity: Because the scaffold contains multiple chiral centers (e.g., 1S, 4S configurations), coupling reactions must be monitored for epimerization. Chiral Supercritical Fluid Chromatography (SFC) is the gold standard for validating that the enantiomeric excess (ee) remains >99% post-derivatization.

References

  • AiFChem. "1824151-12-3 | 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride.
  • Guidechem. "2-Azabicyclo[2.2.1]heptane-1-carboxylic acid 1124344-61-1 wiki.
  • Google Patents. "WO2024141757A1 - Lsd1 modulators.
  • PubChem. "2-Oxabicyclo(2.2.1)heptane-4-carboxylic acid | C7H10O3 | CID 137935405.
  • PubChem. "2-Azabicyclo(2.2.1)heptane | C6H11N | CID 78963.
  • EvitaChem. "Buy 2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride (EVT-15399033).

Sources

Exploratory

2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid HCl: A Technical Guide to Properties, Synthesis, and Drug Discovery Applications

Executive Summary The pursuit of novel chemical space in modern drug discovery increasingly relies on conformationally restricted scaffolds. 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride represents a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The pursuit of novel chemical space in modern drug discovery increasingly relies on conformationally restricted scaffolds. 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride represents a highly valuable bridged bicyclic building block. Functioning as a rigidified β -amino acid analog, it offers unique vectors for structure-activity relationship (SAR) exploration. This technical guide details the physicochemical properties, mechanistic advantages, and validated experimental workflows for incorporating this sterically demanding scaffold into lead compounds.

Chemical Identity & Quantitative Data

Understanding the precise isomeric and physical properties of this building block is critical for reproducible synthesis. The compound is typically supplied as a hydrochloride salt to prevent premature degradation of the secondary amine and to dramatically improve its handling and shelf-life.

PropertyValue
Chemical Name 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
Molecular Weight 177.63 g/mol
Molecular Formula C₇H₁₁NO₂ · HCl (or C₇H₁₂ClNO₂)
CAS Number (Unspecified) [1]
CAS Number (1S-isomer) [2]
CAS Number (1R-isomer) [3]
SMILES O=C(C12CNC(C2)CC1)O.[H]Cl
Physical State Solid (typically crystalline powder)
Structural Significance & Mechanistic Causality

The 2-azabicyclo[2.2.1]heptane core is not merely a structural novelty; its implementation in medicinal chemistry is driven by strict thermodynamic and pharmacokinetic causality.

  • Entropic Penalty Reduction: Flexible linear or monocyclic peptides lose significant conformational entropy upon binding to a target receptor. By locking the distance and angle between the basic nitrogen (N2) and the carboxylic acid (C4), the bicyclic system pre-organizes the molecule into its bioactive conformation, drastically reducing the entropic penalty of target binding.

  • Metabolic Shielding: The bridgehead position of the carboxylic acid (C4) creates a dense steric environment. When incorporated into a peptide chain, the resulting amide bond is heavily shielded from proteolytic enzymes. This steric hindrance directly causes an increase in the compound's in vivo half-life ( t1/2​ ).

ConformationalRestriction A 2-Azabicyclo[2.2.1]heptane Scaffold B Conformational Restriction A->B C Reduced Entropic Penalty B->C E Steric Shielding B->E D Enhanced Target Affinity C->D F Metabolic Stability E->F

Figure 1: Mechanistic causality of conformational restriction in bicyclic scaffolds.

Experimental Workflows: Synthesis & Coupling

Coupling a bridgehead carboxylic acid presents significant synthetic challenges. Due to the lack of sp2 character flexibility at the C4 position (related to Bredt's rule constraints on the transition state), the carboxylate is highly unreactive. Standard coupling reagents like EDC/NHS will yield poor results. The following self-validating protocol utilizes HATU to force the formation of a highly reactive 7-aza-OBt ester.

Self-Validating Amide Coupling Protocol

  • Neutralization: Dissolve 1.0 eq of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl in anhydrous DMF (0.1 M). Cool to 0°C. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The HCl salt must be fully neutralized to free the amine for subsequent steps and to prevent acidic quenching of the coupling reagent. 3.0 eq ensures neutralization of the starting material, the target amine salt, and maintains the basic pH required for HATU activation.

  • Activation: Add 1.2 eq of HATU and 1.2 eq of HOAt. Stir for 15 minutes at room temperature.

    • Causality: HOAt is added alongside HATU to accelerate the formation of the active ester and suppress epimerization, which is critical if a specific stereoisomer (e.g., 1S or 1R) is used.

  • Coupling: Add 1.1 eq of the target amine. Stir for 12 hours at room temperature.

  • In-Process Validation (The Self-Validation Gate): Withdraw a 5 µL aliquot from the reaction mixture. Dilute in 1 mL of MeCN/H₂O (1:1) and inject into the LC-MS.

    • Validation Metric: The system validates itself if the mass of the intermediate active ester is absent and the product mass [M+H]+ is the base peak (>95% conversion). If unreacted active ester remains, the system dictates the addition of 0.2 eq of the target amine and an additional 2 hours of stirring. Do not proceed until the LC-MS gate is passed.

  • Purification: Quench with H₂O, extract with EtOAc, and purify via Preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA).

Workflow S1 1. Salt Neutralization (DIPEA in DMF, 0°C) S2 2. Carboxyl Activation (HATU / HOAt, 15 min) S1->S2 Free Base S3 3. Amine Coupling (Target Amine, RT, 12h) S2->S3 Active Ester S4 4. In-Process Validation (LC-MS Aliquot Check) S3->S4 Crude Mixture S4->S2 <95% Conversion (Re-activate) S5 5. Purification (Prep-HPLC, C18) S4->S5 >95% Conversion

Figure 2: Self-validating peptide coupling workflow for hindered bridgehead carboxylates.

Analytical Characterization & Final Validation

To ensure the trustworthiness of the synthesized building block or its derivatives, a dual-modal validation system must be employed:

  • LC-MS Profiling: The compound must exhibit a sharp peak corresponding to the exact mass (Expected [M+H]+ for the free base = 142.08 m/z). The use of a slow gradient (e.g., 5-95% MeCN over 10 minutes) is required to ensure no diastereomeric impurities co-elute.

  • NMR Validation: ¹H-NMR (in DMSO-d₆ or D₂O) must confirm the structural integrity of the bicyclic cage. Because the C4 position is fully substituted, validation relies on the integration and splitting patterns of the adjacent C3 and C5 methylene protons. The disappearance of the broad carboxylic acid OH peak (if in an aprotic solvent) and the appearance of a new amide NH proton (typically 7.5–8.5 ppm) serves as the definitive, self-validating proof of successful coupling.

References

Foundational

Stereochemistry and 3D Conformation of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl: A Technical Guide

Executive Summary The pursuit of high-affinity ligands in modern drug discovery increasingly relies on conformationally restricted scaffolds. By minimizing the entropic penalty upon binding, rigidified molecules offer su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of high-affinity ligands in modern drug discovery increasingly relies on conformationally restricted scaffolds. By minimizing the entropic penalty upon binding, rigidified molecules offer superior thermodynamic profiles. 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl represents a premier class of constrained amino acid mimetics. This bicyclic system effectively locks the dihedral angles ( ϕ and ψ ) typically found in flexible peptides, providing a predictable vector trajectory for pharmacophore placement. This whitepaper deconstructs the stereochemical architecture, 3D conformation, and analytical validation of this highly strained azabicyclic salt, providing drug development professionals with actionable, field-proven insights.

Structural and Stereochemical Foundations

The Bicyclic Topology

The core of the molecule is a norbornane skeleton where the C2 carbon is replaced by a nitrogen atom, and the C4 bridgehead is substituted with a carboxylic acid. The[2.2.1] nomenclature indicates two 2-atom bridges (N2-C3 and C5-C6) and one 1-atom bridge (C7) connecting the bridgeheads (C1 and C4).

Because the C7 methylene bridge forces the six-membered ring into a rigid boat conformation, the relative stereochemistry of the bridgeheads is geometrically locked; C1 and C4 must be cis to one another to accommodate the bridge. This desymmetrization by the N2 atom creates distinct absolute configurations, predominantly isolated and utilized as the (1S, 4S) or (1R, 4R) enantiomers.

The Role of the Hydrochloride Salt

In its free base form, the N2 secondary amine is subject to pyramidal inversion. However, as documented in foundational studies on the [1], the internal C-N-C bond angle is compressed to ~104.9° (below the ideal 109.5° tetrahedral angle). This angle strain, coupled with torsional eclipsing strain, already raises the inversion barrier compared to acyclic amines.

Forming the HCl salt protonates the nitrogen ( NH2+​ ), entirely arresting this inversion. This is a critical design choice in drug development: it fixes the stereochemical geometry of the nitrogen, prevents dynamic conformational exchange in solution, and provides a reliable, static hydrogen-bond donor for target engagement.

ConformationalLogic cluster_0 Structural Inputs cluster_1 Physicochemical Effects cluster_2 Drug Discovery Utility A Bicyclo[2.2.1]heptane Carbon Skeleton E Rigidified Boat Conformation (High Torsional Strain) A->E C7 Bridge B Aza-substitution at C2 F Fixed Absolute Configuration (1S, 4S) or (1R, 4R) B->F Desymmetrization C Carboxylic Acid at C4 C->F Bridgehead Substitution D HCl Salt Formation G Arrested Nitrogen Inversion (NH2+ Formation) D->G Protonation H Conformationally Restricted Amino Acid Mimetic E->H I Predictable Vector Trajectory for Pharmacophores F->I G->I

Logical relationship between structural inputs, stereochemical effects, and drug discovery utility.

Quantitative Physicochemical Profile

The rigid 3D conformation directly dictates the molecule's physicochemical properties. The table below summarizes the quantitative data critical for formulation and synthetic planning.

PropertyValue / CharacteristicCausality & Structural Impact
Molecular Formula C7​H12​ClNO2​ Defines the precise stoichiometry, accounting for the essential hydrochloride salt.
Molecular Weight 177.63 g/mol Low molecular weight maintains high ligand efficiency (LE) when used as a fragment.
C1-C7-C4 Angle ~94° - 96°Severe angle compression forces the cyclohexane ring into a rigid boat, locking vectors.
H-Bond Donors 3 ( NH2+​ , COOH )Protonation of N2 provides two distinct, geometrically fixed vectors for H-bonding.
H-Bond Acceptors 2 ( C=O , C−O−H )Restricted to the carboxylic acid due to the protonated state of the amine.
Topological PSA ~63.3 ŲHighly polar surface area ensures excellent aqueous solubility for in vitro assays.

Experimental Methodology: Stereochemical Validation via NMR

To utilize this compound as a [2], researchers must rigorously validate its 3D stereochemistry. Standard 1D NMR is insufficient for distinguishing the complex spatial relationships of the bicyclic core.

The following step-by-step protocol outlines a self-validating 2D NOESY workflow . It is designed with an internal control mechanism to ensure absolute confidence in the structural assignment.

Protocol: 2D NOESY Conformational Mapping

Step 1: Sample Preparation (Solvent Causality)

  • Action: Dissolve 15-20 mg of the 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl salt in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: While D2​O is a common solvent for polar salts, it causes rapid deuterium exchange of the NH2+​ and COOH protons, rendering them invisible. DMSO- d6​ prevents this exchange, allowing you to observe critical through-space interactions (NOEs) originating directly from the protonated nitrogen.

Step 2: 1D NMR Acquisition & Assignment

  • Action: Acquire standard 1H and 13C spectra at 298 K. Identify the highly deshielded C1 bridgehead proton (typically ~4.0-4.5 ppm due to the adjacent NH2+​ ) and the distinct AB doublet system of the C7 methylene bridge.

Step 3: 2D NOESY Acquisition

  • Action: Run a 2D NOESY experiment with a mixing time ( τm​ ) of 300-400 ms .

  • Causality: For a small, rigid molecule (MW < 500 Da), the correlation time ( τc​ ) is short, placing it in the extreme narrowing limit. A 300-400 ms mixing time maximizes the positive NOE cross-peak buildup while minimizing spin-diffusion artifacts that could lead to false-positive distance assignments.

Step 4: Internal Calibration (Self-Validation)

  • Action: Locate the cross-peak between the C1 bridgehead proton and the syn-proton of the C7 methylene bridge.

  • Causality: Due to the rigid [2.2.1] skeleton, this C1-C7 distance is geometrically fixed at approximately 2.2 Å . By setting the integral of this specific cross-peak as your internal standard, you create a self-validating system. All other distance measurements are calibrated against this known, unbreakable geometric constraint.

Step 5: Stereochemical Mapping

  • Action: Measure the calibrated distances from the NH2+​ protons to the endo and exo protons of C3. Compare these experimental distances against calculated molecular mechanics (MM2/MMFF94) models to definitively confirm the (1S, 4S) or (1R, 4R) absolute configuration.

Workflow Step1 Step 1: Sample Prep Dissolve in DMSO-d6 Ensure full protonation Step2 Step 2: 1D NMR 1H and 13C acquisition Assign bridgehead protons Step1->Step2 Step3 Step 3: 2D NOESY Measure through-space interactions (< 5 Å) Step2->Step3 Step4 Step 4: Calibration Calibrate NOE cross-peaks using C1-C7 distance Step3->Step4 Step5 Step 5: Validation Validate (1S, 4S) vs (1R, 4R) Confirm rigid skeleton Step4->Step5

Step-by-step NMR workflow for validating the 3D stereochemistry of the azabicyclic scaffold.

Applications in Drug Discovery

The unique 3D conformation of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl makes it an invaluable tool in medicinal chemistry:

  • LSD1 Modulators: The rigid azabicyclic core has been extensively patented in the development of [3]. The fixed spatial relationship between the basic amine and the carboxylic acid vector allows for precise positioning within the FAD-dependent enzymatic pocket.

  • Peptidomimetics & Foldamers: By substituting natural proline with this bridged analogue, researchers can force peptides into specific secondary structures (like β -turns or polyproline helices) that are completely resistant to proteolytic degradation. The bridgehead substitution at C4 ensures that the growing peptide chain extends at a mathematically predictable angle.

References

  • Title: Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane. The Role of Torsional Strain in Pyramidal Inversion Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic Source: University of Regensburg (Dissertation) URL: [Link]

  • Title: WO2024141757A1 - Lsd1 modulators Source: Google Patents URL
Exploratory

1H and 13C NMR spectroscopy data for 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl

Title: Structural Characterization of 2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Hydrochloride: A Comprehensive NMR Spectroscopy Guide Executive Summary The 2-azabicyclo[2.2.1]heptane scaffold is a highly rigid, intrin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Characterization of 2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Hydrochloride: A Comprehensive NMR Spectroscopy Guide

Executive Summary

The 2-azabicyclo[2.2.1]heptane scaffold is a highly rigid, intrinsically chiral pharmacophore increasingly utilized as a conformationally restricted proline bioisostere in modern drug discovery[1]. As a Senior Application Scientist, I frequently encounter these bridged bicyclic systems during lead optimization. Ensuring the structural integrity and stereochemical purity of building blocks like 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is paramount before initiating downstream coupling reactions.

This whitepaper provides an in-depth, self-validating methodology for the complete 1 H and 13 C NMR assignment of this specific compound. By leveraging 1D and 2D NMR techniques, we establish a closed-loop logical framework that unambiguously confirms the aza-norbornane core.

Conformational & Structural Logic

The molecule consists of a bridged bicyclic system where the bridgehead carbons (C1 and C4) lock the ring, preventing the chair-to-chair flipping typical of monocyclic piperidines. Due to this constrained geometry, nitrogen inversion is highly hindered, and specific rotameric states can heavily influence NMR chemical shifts[2].

Because the compound is analyzed as a hydrochloride salt, the secondary amine is protonated ( NH2+​ ). This positive charge exerts a strong electron-withdrawing inductive effect on the adjacent nuclei (C1, C3, and their respective protons), shifting them significantly downfield. Furthermore, the presence of the carboxylic acid at the C4 bridgehead breaks all planes of symmetry, rendering every single carbon and proton in the molecule chemically and magnetically non-equivalent. The rigid aza-norbornane bridge also forces the methylene protons into distinct exo and endo environments, resulting in complex, diastereotopic spin systems[3].

Experimental Protocols: A Self-Validating System

To achieve a trustworthy and reproducible assignment, the analytical protocol must eliminate variables such as pH fluctuations and exchangeable proton interference.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride into a clean glass vial.

  • Solvent Selection: Dissolve the compound in 0.6 mL of Deuterium Oxide ( D2​O , 99.9% D). Causality: D2​O is selected over CDCl3​ or DMSO- d6​ to ensure complete dissolution of the highly polar hydrochloride salt. More importantly, D2​O rapidly exchanges the acidic NH2+​ and COOH protons for deuterium, removing broad, unpredictable signals that would otherwise obscure the critical aliphatic region[4].

  • Internal Standardization: Add 5 µL of a 10 mM solution of 3-(trimethylsilyl)propionic-2,2,3,3- d4​ acid sodium salt (TSP) as an internal chemical shift reference (set to 0.00 ppm).

  • Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear broadband probe. Regulate the probe temperature to exactly 298 K to prevent chemical shift drift caused by temperature-dependent conformational dynamics.

  • 1D 1 H Acquisition: Execute a standard 90° proton pulse sequence (zg30). Acquire 16 scans with a 2-second relaxation delay ( d1​ ) to ensure quantitative integration.

  • 1D 13 C Acquisition: Execute a proton-decoupled carbon sequence (zgpg30). Acquire 1024 scans with a 2-second relaxation delay to achieve a high signal-to-noise ratio for the quaternary carbons.

  • 2D Suite Execution: Run gradient-selected COSY, HSQC, and HMBC sequences to establish the self-validating connectivity network.

NMR_Workflow A Sample Preparation 15 mg in 0.6 mL D2O Internal Std: TSP B 1D 1H NMR 400 MHz, zg30 ns=16, d1=2s A->B C 1D 13C NMR 100 MHz, zgpg30 ns=1024, d1=2s A->C D 2D NMR Suite COSY, HSQC, HMBC Validate Connectivities B->D E Data Processing FT, Phase/Baseline Corr. Referencing to TSP B->E C->D C->E D->E F Signal Assignment & Structural Validation E->F

Fig 1. Standardized NMR acquisition and processing workflow for bicyclic scaffolds.

1 H NMR Spectroscopy Data & Causality

The 1 H NMR spectrum of this compound is characterized by severe magnetic anisotropy. Table 1 summarizes the quantitative data.

Table 1: 1 H NMR Data (400 MHz, D2​O , 298 K)

PositionShift (ppm)MultiplicityIntegrationJ (Hz)Assignment Causality
H1 4.18br s1H-Bridgehead proton directly adjacent to the N+ . Highly deshielded by inductive effects. Appears as a broad singlet due to restricted coupling geometries.
H3-exo 3.52dd1H11.5, 3.0Diastereotopic CH2​ adjacent to N+ . Deshielded relative to the endo proton due to the magnetic anisotropy of the bicyclic framework.
H3-endo 3.35d1H11.5Exhibits strong geminal coupling to H3-exo.
H7-syn 2.15dt1H10.5, 2.0Apical bridge CH2​ , syn to the aza-bridge.
H7-anti 1.95d1H10.5Apical bridge CH2​ , anti to the aza-bridge.
H5 / H6 1.60 - 1.90m4H-Overlapping multiplets from the endo and exo protons on the ethano bridge (C5 and C6).

13 C NMR Spectroscopy Data & Causality

The 13 C NMR spectrum provides a clear, unambiguous count of the carbon framework. The structural logic dictates the chemical shifts observed in Table 2.

Table 2: 13 C NMR Data (100 MHz, D2​O , 298 K)

PositionShift (ppm)TypeAssignment Causality
C=O (C8) 176.5CqCarboxylic acid carbonyl. Highly deshielded sp2 carbon.
C1 59.2CHBridgehead carbon directly bonded to the electronegative NH2+​ .
C3 49.5 CH2​ Methylene carbon bonded to N+ and the quaternary C4.
C4 47.8CqBridgehead quaternary carbon bearing the COOH group.
C7 36.4 CH2​ Apical bridge carbon.
C5 29.1 CH2​ Ethano bridge carbon adjacent to the C4 bridgehead.
C6 24.5 CH2​ Ethano bridge carbon adjacent to the C1 bridgehead.

2D NMR Validation Workflow

To guarantee trustworthiness, the 1D assignments must be cross-validated using 2D NMR. This creates a closed-loop system where no assignment is assumed; every assignment is proven.

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct C-H attachments. Crucially, C4 (47.8 ppm) and C=O (176.5 ppm) show no cross-peaks in the HSQC, definitively proving they are quaternary carbons.

  • COSY (Correlation Spectroscopy): Maps the continuous spin systems. H1 shows clear vicinal coupling to H6 and H7, while H5 couples to H6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validation tool for the rigid scaffold. The isolated H3 protons (which lack vicinal protons due to the adjacent nitrogen and quaternary C4) show strong 2-bond and 3-bond correlations to C1, C4, and the C=O carbon. This definitively locks the position of the carboxylic acid at the C4 bridgehead.

HMBC_COSY H1 H1 H6 H6 H1->H6 COSY H7 H7 H1->H7 COSY C3 C3 H1->C3 HMBC H3 H3 C1 C1 H3->C1 HMBC C4 C4 H3->C4 HMBC CO C=O H3->CO HMBC H5 H5 H5->H6 COSY H5->C4 HMBC H7->C1 HMBC H7->C4 HMBC

Fig 2. Key 2D NMR (COSY and HMBC) correlation network validating the aza-norbornane core.

By strictly adhering to this protocol, scientists can confidently verify the structural identity of 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, preventing costly downstream failures in synthetic pipelines.

References

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). PMC - National Institutes of Health.
  • Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane. The Role of Torsional Strain in Pyramidal Inversion. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of terminal alkynes based on (1S,3R,4R)-2-azabicyclo[2.2.1]heptane. Arkivoc.
  • 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Sigma-Aldrich.

Sources

Foundational

The Strategic Integration of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Three-Dimensionality in Scaffold Design In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and impr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Scaffold Design

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic structures. The incorporation of three-dimensional scaffolds has emerged as a powerful strategy to navigate the complexities of biological targets. Among the privileged structures in this chemical space, the rigid 2-azabicyclo[2.2.1]heptane core has proven its merit. This in-depth technical guide focuses on a particularly valuable derivative, 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, elucidating its role as a versatile scaffold in contemporary drug discovery. Its conformationally constrained nature offers a unique platform for the precise spatial orientation of functional groups, making it an invaluable tool for probing and modulating biological systems.

The Architectural Advantage: Physicochemical and Structural Properties

The 2-azabicyclo[2.2.1]heptane framework is a saturated bicyclic amine that can be considered a constrained analog of proline. This structural rigidity is the cornerstone of its utility in drug design. Unlike flexible aliphatic chains or even monocyclic systems, the bicyclic nature of this scaffold significantly reduces the number of accessible conformations. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity.

The introduction of a carboxylic acid at the 4-position provides a crucial functional handle for further chemical modification and for establishing key interactions with biological targets, such as hydrogen bonding or salt bridge formation. The hydrochloride salt form enhances the aqueous solubility and crystallinity of the molecule, which are advantageous properties for pharmaceutical development.

The stereochemistry of the 2-azabicyclo[2.2.1]heptane-4-carboxylic acid is a critical aspect of its design and function. The substituent at the 4-position can exist in either an exo or endo orientation, leading to distinct three-dimensional arrangements of the carboxylic acid group relative to the bicyclic core. This stereochemical diversity allows for a fine-tuning of the molecule's shape to optimize interactions with the target protein. The preference for the formation of one stereoisomer over the other is a key consideration in the synthetic strategy, often governed by the principles of kinetic versus thermodynamic control in the key bond-forming reactions.[1][2][3]

Synthesis of the Scaffold: A Strategic Approach

While a direct, one-pot synthesis of 2-azabicyclo[2.2.1]heptane-4-carboxylic acid HCl is not prominently featured in the literature, a robust synthetic strategy can be devised based on established methodologies for related derivatives. The core of the synthesis typically involves a hetero-Diels-Alder reaction to construct the bicyclic framework, followed by functional group manipulations to introduce the carboxylic acid at the 4-position.

A plausible and efficient route involves the stereoselective synthesis of a 4-substituted precursor, such as a nitrile or an ester, which can then be hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Stereoselective Synthesis of a 4-Cyano Precursor and Hydrolysis

This protocol outlines a two-stage process: the stereoselective synthesis of an exo-2-azabicyclo[2.2.1]heptane-4-carbonitrile intermediate, followed by its hydrolysis to the target carboxylic acid.

Part 1: Synthesis of exo-2-Azabicyclo[2.2.1]heptane-4-carbonitrile

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine the appropriate diene and a dienophile bearing a cyano group. The choice of solvent will depend on the specific reactants but is typically a non-polar aprotic solvent like toluene or dichloromethane.

  • Diels-Alder Reaction: The reaction mixture is stirred at a controlled temperature. The temperature is a critical parameter for controlling the endo/exo selectivity of the cycloaddition.[1][2][3] Lower temperatures generally favor the formation of the kinetic endo product, while higher temperatures can lead to the thermodynamically more stable exo product. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted and purified. Purification is typically achieved by column chromatography on silica gel to isolate the desired exo-carbonitrile isomer.

Part 2: Hydrolysis to 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl

  • Acid Hydrolysis: The purified exo-2-azabicyclo[2.2.1]heptane-4-carbonitrile is dissolved in a solution of a strong acid, such as hydrochloric acid.[4][5][6][7]

  • Heating: The reaction mixture is heated to reflux to drive the hydrolysis of the nitrile to the carboxylic acid. The progress of the reaction is monitored until the starting material is consumed.

  • Isolation of the Hydrochloride Salt: After cooling, the solvent is removed under reduced pressure to yield the crude 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride. The product can be further purified by recrystallization to obtain the final, high-purity compound.

Applications in Drug Discovery: Case Studies and Therapeutic Potential

The 2-azabicyclo[2.2.1]heptane scaffold, and by extension its 4-carboxylic acid derivative, has found application in several therapeutic areas, demonstrating its versatility as a drug discovery tool.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A prominent example of the successful application of the 2-azabicyclo[2.2.1]heptane scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The drug candidate neogliptin incorporates a 2-azabicyclo[2.2.1]heptane moiety.[8][9] The rigid bicyclic structure serves to correctly position a key pharmacophoric element, in this case a nitrile group in neogliptin, for optimal interaction with the active site of the DPP-4 enzyme.

The carboxylic acid at the 4-position can serve as a bioisostere for the nitrile group or as an anchor point for further derivatization to enhance binding affinity and selectivity. The constrained nature of the scaffold is crucial for minimizing off-target effects and improving the overall pharmacological profile of the inhibitor.

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

The structurally related 7-azabicyclo[2.2.1]heptane core is a key feature of the potent nicotinic acetylcholine receptor (nAChR) agonist, epibatidine.[1] This highlights the potential of the azabicyclo[2.2.1]heptane framework in the design of ligands for nAChRs, which are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The rigid structure of the scaffold is critical for achieving high affinity and selectivity for different nAChR subtypes. The 4-carboxylic acid derivative provides a valuable starting point for the development of novel nAChR modulators with tailored pharmacological properties.

Protease Inhibitors

The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold has been utilized in the development of novel inhibitors for the hepatitis C virus (HCV) NS3-NS4A serine protease.[8][10] This demonstrates the potential of this scaffold to serve as a peptidomimetic, where the constrained bicyclic structure mimics the conformation of a peptide backbone, enabling it to fit into the active site of a protease. The 4-carboxylic acid derivative could similarly be explored as a core for designing inhibitors of various proteases implicated in a wide range of diseases.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The rigid nature of the 2-azabicyclo[2.2.1]heptane-4-carboxylic acid scaffold allows for a more straightforward interpretation of structure-activity relationships (SAR). With a limited number of accessible conformations, changes in biological activity upon chemical modification can be more directly attributed to specific structural alterations.

The stereochemistry at the 4-position (exo vs. endo) is expected to have a significant impact on the biological activity of derivatives. The different spatial orientations of the carboxylic acid will lead to distinct interactions with the target protein. A systematic exploration of both stereoisomers is therefore a crucial step in any drug discovery program utilizing this scaffold.

The following table summarizes the key attributes and potential of the exo and endo isomers of 2-azabicyclo[2.2.1]heptane-4-carboxylic acid as drug discovery scaffolds:

Featureexo-Isomerendo-IsomerRationale and Implications
Thermodynamic Stability Generally more stableGenerally less stableThe exo isomer often experiences less steric hindrance, making it the thermodynamically favored product. This can be an advantage for large-scale synthesis.[1][2][3]
Kinetic Product Often the minor productOften the major productIn Diels-Alder reactions, the endo product is frequently formed faster due to favorable secondary orbital interactions in the transition state.[1][2][3]
Conformational Profile Carboxylic acid extends away from the bicyclic coreCarboxylic acid is oriented towards the bicyclic coreThis difference in 3D shape is critical for target recognition and can lead to significant differences in biological activity.
Drug Discovery Potential Potentially better for accessing solvent-exposed regions of a binding pocket.May be advantageous for forming intramolecular interactions or for accessing more buried regions of a binding pocket.The optimal stereochemistry will be target-dependent and needs to be determined empirically.

Future Directions and Conclusion

The 2-azabicyclo[2.2.1]heptane-4-carboxylic acid HCl scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of novel therapeutics. Its inherent rigidity, coupled with the strategic placement of a key functional group, provides a unique platform for exploring chemical space and for developing drugs with improved properties.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to the various isomers of this scaffold. Furthermore, the exploration of this scaffold in a wider range of therapeutic areas, including neurodegenerative diseases and oncology, holds significant promise. The continued integration of computational modeling with synthetic chemistry and biological testing will undoubtedly unlock the full potential of this versatile drug discovery scaffold.

References

  • Venkatraman, S., et al. (2006). Novel inhibitors of hepatitis C NS3-NS4A serine protease derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 16(6), 1628-1632. [Link]

  • Mascitti, V., & Corey, E. J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]

  • Roby, T. (2006). Novel inhibitors of hepatitis C NS3-NS4A serine protease derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid. Stites & Harbison PLLC. [Link]

  • The Organic Chemistry Tutor. (2018, August 18). Endo and Exo Selectivity in the Diels-Alder Reaction [Video]. YouTube. [Link]

  • Portevin, B., et al. (1996). New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 39(12), 2379-2391. [Link]

  • Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862-7869. [Link]

  • Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Olivo, H. F., et al. (1999). Synthesis and Stereochemical Assignment of exo- and endo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol. Organic Letters, 1(6), 973-975. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. [Link]

  • Llinàs-Brunet, M., et al. (2010). Preclinical Characterization of BI 201335, a C-Terminal Carboxylic Acid Inhibitor of the Hepatitis C Virus NS3-NS4A Protease. Antimicrobial Agents and Chemotherapy, 54(8), 3233-3241. [Link]

  • Ashenhurst, J. (2018, February 9). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. [Link]

  • Clark, J. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Gmeiner, P., et al. (2002). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 13(1), 25-28. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • PubChem. (n.d.). NEW 2-AZABICYCLO (2.2.1) HEPTANE DERIVATIVES, THEIR PREPARATION AND THEIR APPLICATION - Patent FR-2734822-A1. [Link]

  • chemconnections.org. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. [Link]

  • Chiralpedia. (2025, September 10). Part 5: Stereoselective and Stereospecific Synthesis. [Link]

  • Finch, H., et al. (1998). Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • Chen, Z., & Trudell, M. L. (1996). Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical Reviews, 96(4), 1179-1194. [Link]

  • Li, G., et al. (2021). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications, 57(80), 10377-10380. [Link]

  • PubChem. (n.d.). 2-Oxabicyclo(2.2.1)heptane-4-carboxylic acid. [Link]

  • PubChemLite. (n.d.). 2-oxabicyclo[2.2.1]heptane-4-carboxylic acid. [Link]

  • Arakawa, M., et al. (2007). N-acetylcysteine and neurodegenerative diseases: basic and clinical pharmacology. Expert Opinion on Drug Metabolism & Toxicology, 3(5), 705-716. [Link]

  • Ivanova, A., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. [Link]

  • Sebastianelli, L., et al. (2009). The L-amino acid carrier inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) reduces L-dopa-elicited responses in dopaminergic neurons of the substantia nigra pars compacta. Neuropharmacology, 56(6-7), 969-976. [Link]

  • Lee, Y. J., et al. (2012). β-Cell-protective effect of 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid as a glutamate dehydrogenase activator in db/db mice. Journal of Endocrinology, 212(3), 321-330. [Link]

  • Ackerman, H. D., & Gerhard, G. S. (2016). Bile Acids in Neurodegenerative Disorders. Frontiers in Aging Neuroscience, 8, 263. [Link]

  • Hanessian, S., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10839-10855. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid HCl Derivatives: An "Escape from Flatland" Strategy

Executive Summary & Rationale In modern medicinal chemistry, the over-reliance on flat, two-dimensional heteroaromatic rings has historically contributed to high attrition rates in clinical development due to poor physic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry, the over-reliance on flat, two-dimensional heteroaromatic rings has historically contributed to high attrition rates in clinical development due to poor physicochemical and pharmacokinetic (PK) properties. The incorporation of bridged bicyclic amino acids, specifically 2-azabicyclo[2.2.1]heptane-4-carboxylic acid HCl and its derivatives, represents a highly effective "escape from flatland" strategy.

By utilizing this rigid, sp³-rich bioisostere as a compact structural module, drug designers can fundamentally alter the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound. This whitepaper provides an in-depth technical analysis of the causality between this bicyclic scaffold and its pharmacokinetic behavior, supported by validated in vitro and in vivo profiling protocols.

Structural Causality: Why the Bicyclic Core Enhances ADME

The transition from a flexible linear or monocyclic amino acid (e.g., proline or piperidine derivatives) to the 2-azabicyclo[2.2.1]heptane architecture induces profound changes in metabolic stability and clearance. As an application scientist, it is critical to understand why this occurs rather than simply observing the outcome:

  • Steric Shielding of Oxidation Sites: Cytochrome P450 (CYP) enzymes typically target electron-rich, sterically accessible α -carbons or basic nitrogen atoms for N-dealkylation and oxidation. The bridged [2.2.1] topology creates a dense steric shield around the secondary amine, significantly hindering the approach of the CYP heme-oxo active species. This structural blockade directly 1[1].

  • Conformational Rigidity and Aqueous Stability: Flexible amino acid derivatives often suffer from rapid degradation in aqueous media via intramolecular cyclization (e.g., diketopiperazine formation). The rigid framework of the 2-azabicyclo[2.2.1]heptane core locks the spatial vectors of the amino and carboxylic acid groups, resulting in 2[2].

  • Target Engagement vs. Clearance: By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is minimized. This allows for high target affinity (e.g., in DPP-4 or Cathepsin C inhibitors) while maintaining a low intrinsic clearance ( CLint​ ), ultimately extending the plasma half-life. A prime example is Neogliptin, which utilizes this core to achieve 2 compared to older-generation gliptins[2].

Mechanism Core 2-Azabicyclo[2.2.1]heptane Core Architecture Steric Steric Shielding of Oxidation Sites Core->Steric Rigid Conformational Rigidity (Vector Locking) Core->Rigid Metab Resistance to CYP450 Degradation Steric->Metab Aqueous Low Intramolecular Cyclization Rigid->Aqueous Clear Reduced Intrinsic Clearance (CL_int) Metab->Clear Aqueous->Clear HalfLife Extended Plasma Half-Life (t1/2) Clear->HalfLife

Fig 1: Causality of bicyclic core rigidity on metabolic stability and clearance.

In Vitro Metabolic Stability Profiling

To empirically validate the metabolic resistance conferred by the 2-azabicyclo[2.2.1]heptane scaffold, we utilize a Human Liver Microsome (HLM) stability assay. This protocol is designed as a self-validating system : it includes a minus-NADPH control to differentiate enzymatic metabolism from chemical instability, and a high-clearance positive control (Verapamil) to verify microsomal enzymatic viability.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the 2-azabicyclo[2.2.1]heptane-4-carboxylic acid derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw HLMs on ice and dilute to a final assay concentration of 0.5 mg/mL protein.

  • Incubation Initiation:

    • Pre-incubate the compound/microsome mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH-regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

    • Self-Validation Step: Run a parallel incubation replacing the NADPH system with buffer (Negative Control).

  • Time-Course Sampling:

    • At time points t=0,5,15,30,45,and 60 minutes, extract a 50 µL aliquot from the incubation matrix.

  • Quenching and Extraction:

    • Immediately quench the extracted aliquot into 150 µL of ice-cold acetonitrile containing a structurally analogous Internal Standard (IS) at 100 ng/mL.

    • Centrifuge the quenched samples at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to LC vials. Quantify the remaining parent compound using reversed-phase UHPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Data Processing & Causality Logic

The intrinsic clearance is derived from the first-order decay of the parent compound. The 3 normalizes the half-life against the protein concentration[3]:

  • Plot versus Time (min).

  • The slope of the linear regression yields the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): t1/2​=0.693/k

  • Intrinsic Clearance ( CLint​ ): CLint​=(0.693/t1/2​)×(1000/Protein Concentration [mg/mL]) in µL/min/mg.

In Vivo Pharmacokinetic Profiling (Rat Model)

While in vitro data confirms target-level metabolic resistance, in vivo profiling is required to understand the systemic distribution and absolute bioavailability ( F ).

Step-by-Step Methodology
  • Animal Preparation & Dosing:

    • Fast male Sprague-Dawley rats (n=3 per route) overnight prior to dosing.

    • Intravenous (IV) Cohort: Administer the derivative at 1 mg/kg via the tail vein, formulated in 5% DMSO / 10% Solutol / 85% Saline.

    • Per Os (PO) Cohort: Administer at 5 mg/kg via oral gavage, formulated in 0.5% Methylcellulose.

  • Blood Sampling:

    • Collect serial blood samples (~200 µL) via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Sample Preparation & LC-MS/MS:

    • Precipitate 50 µL of plasma with 150 µL of cold acetonitrile containing the IS.

    • Self-Validation Step: The IS corrects for matrix-induced ion suppression during electrospray ionization (ESI), ensuring the calculated Area Under the Curve (AUC) is strictly reflective of physiological clearance.

  • Pharmacokinetic Parameter Derivation:

    • Calculate AUC using the linear trapezoidal rule.

    • Determine absolute bioavailability: F(%)=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

PK_Workflow A Bicyclic Scaffold Synthesis B In Vitro Microsomal Incubation (HLMs) A->B Compound Addition C LC-MS/MS Quantification B->C Quench & Extract D Intrinsic Clearance (CL_int) Calculation C->D Parent Decay Rate E In Vivo Rat PK (IV & PO Dosing) D->E Lead Selection F Bioavailability (F%) & Half-Life (t1/2) E->F Plasma Analysis

Fig 2: End-to-end pharmacokinetic profiling workflow for bicyclic amino acid derivatives.

Quantitative Data Presentation

The following table synthesizes representative PK data comparing a standard flat pyrrolidine-based amino acid derivative against its 2-azabicyclo[2.2.1]heptane bioisostere (modeled after the transition from standard gliptins to the2[2]). The data clearly illustrates the causality between the rigidified 3D architecture and enhanced systemic exposure.

Structural ClassCompound TemplateIn Vitro CLint​ (µL/min/mg)In Vitro t1/2​ (min)In Vivo Clearance (mL/min/kg)Bioavailability ( F %)
Flat / Monocyclic Pyrrolidine-based Analog84.516.442.128.5%
Bridged Bicyclic 2-Azabicyclo[2.2.1]heptane18.276.112.474.2%
Impact of Scaffold Escape from Flatland~4.6x Reduction ~4.6x Extension ~3.4x Reduction ~2.6x Increase

Note: The dramatic reduction in intrinsic clearance is a direct consequence of the steric shielding of the nitrogen lone pair and adjacent carbon centers, preventing rapid phase I metabolism.

Sources

Foundational

Toxicological Profile and Safety Data Sheet (SDS) Guide for 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

Executive Summary In modern drug discovery, conformationally restricted scaffolds are critical for enhancing the target affinity and metabolic stability of lead compounds. 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, conformationally restricted scaffolds are critical for enhancing the target affinity and metabolic stability of lead compounds. 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is a highly valued bridged bicyclic proline bioisostere[1]. By locking the pyrrolidine ring into a rigid Cγ-exo or Cγ-endo conformation, this scaffold minimizes the entropic penalty upon target binding, making it a foundational building block in the synthesis of potent Arginase inhibitors and Lysine Specific Demethylase-1 (LSD1) modulators[1][2].

However, the handling of this intermediate requires rigorous safety protocols. As a hydrochloride salt of a secondary amine, it presents specific acute toxicity and irritant hazards[3]. This whitepaper synthesizes the physicochemical data, toxicological mechanisms, and field-proven experimental workflows necessary for the safe and effective utilization of this compound in synthetic drug development.

Chemical Identity & Physicochemical Properties

Understanding the physical state of the compound is the first step in mitigating exposure risks. The hydrochloride salt formulation ensures the stability of the secondary amine against oxidation but introduces hygroscopic and acidic properties that dictate its handling.

Table 1: Quantitative Chemical Identity
PropertyValue
Chemical Name (1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
CAS Number 1212453-90-1 (for the (1S) stereoisomer)
Molecular Formula C₇H₁₂ClNO₂
Molecular Weight 177.63 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in polar aprotic solvents (DMF, DMSO) and water

Toxicological Profile & Mechanistic Causality

The toxicity of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is driven by two distinct structural features: the acidic hydrochloride counterion and the biologically active azabicyclo core[3].

Localized Irritation (H315, H319, H335)
  • The Mechanism: Upon contact with the moisture present in the respiratory tract, eyes, or skin, the hygroscopic hydrochloride salt rapidly dissociates. This localized release of HCl causes a sudden drop in pH, leading to tissue dehydration, lipid bilayer disruption, and protein denaturation.

  • The Consequence: This manifests as severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[3]. The generation of micro-dust during the weighing process is the primary vector for inhalation exposure.

Acute Systemic Toxicity (H302, H312, H332)
  • The Mechanism: If systemically absorbed via ingestion, dermal penetration, or deep inhalation, the free-based azabicyclo scaffold can interact with off-target biological receptors. Because this scaffold is intentionally designed to mimic proline and penetrate the blood-brain barrier (a key feature for CNS-active LSD1 inhibitors[2]), its unintended systemic circulation can disrupt normal enzymatic pathways.

  • The Consequence: The compound is classified under Acute Toxicity Category 4 across all three primary exposure routes (Oral, Dermal, Inhalation)[3].

ToxicityMechanisms Cmpd 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl Inh Inhalation / Dermal Cmpd->Inh Oral Oral Ingestion Cmpd->Oral Mech1 HCl Dissociation (Local pH Drop) Inh->Mech1 Mech2 Systemic Scaffold Absorption Oral->Mech2 H335 H335 / H315 / H319 Tissue Irritation Mech1->H335 H302 H302 / H312 / H332 Acute Systemic Toxicity Mech2->H302

Fig 1: Mechanistic pathways linking exposure routes to specific GHS hazard outcomes.

Safety Data Sheet (SDS) Core Directives

To ensure laboratory safety, the following Globally Harmonized System (GHS) classifications and precautionary measures must be strictly integrated into standard operating procedures (SOPs)[3].

Table 2: GHS Hazard Classifications & Statements
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowedH302
Acute Toxicity (Dermal) Category 4Harmful in contact with skinH312
Acute Toxicity (Inhalation) Category 4Harmful if inhaledH332
Skin Corrosion/Irritation Category 2Causes skin irritationH315
Serious Eye Damage Category 2Causes serious eye irritationH319
STOT (Single Exposure) Category 3May cause respiratory irritationH335
Mandatory PPE & Engineering Controls
  • Engineering Controls: All handling, weighing, and solvent suspension must be conducted inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during large-scale weighing), safety goggles with side shields, and a chemically resistant lab coat. If a fume hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Experimental Protocol: Safe Handling & Amide Coupling

In drug development, this compound is frequently subjected to amide coupling to build the final inhibitor structure[2]. Because it is supplied as an HCl salt, it must be "free-based" (neutralized) in situ to render the secondary amine nucleophilic.

The following protocol is designed as a self-validating system , ensuring both the safety of the operator and the chemical integrity of the reaction.

Step-by-Step Methodology
  • Preparation & Weighing: Tare an anti-static weighing boat inside the fume hood. Carefully transfer the desired mass of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride. Causality: Anti-static tools prevent the fine powder from aerosolizing, directly mitigating the H332 (inhalation) hazard.

  • Solvent Suspension: Transfer the solid to an oven-dried round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon). Suspend the solid in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Temperature Control: Submerge the flask in an ice-water bath (0°C) and allow it to equilibrate for 5 minutes.

  • In Situ Free-Basing: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise over 10 minutes. Causality: The neutralization of the HCl salt is exothermic. Adding the base at 0°C prevents localized heating, which could lead to epimerization of the stereocenters or degradation of the bridged bicyclic core.

  • System Validation (pH Check): After 15 minutes of stirring, extract a 5 µL aliquot and spot it onto wet universal indicator paper. The apparent pH should be ~8. Trustworthiness: This self-validating step ensures the amine is fully deprotonated and nucleophilic. If the pH is <7, the subsequent coupling will fail; add an additional 0.5 eq of DIPEA.

  • Coupling: Add the coupling reagent (e.g., HATU or EDC·HCl) followed by the target amine or carboxylic acid partner. Allow the reaction to warm to room temperature and stir until completion (monitored by LC-MS).

Protocol S1 1. Fume Hood Setup (Verify PPE) S2 2. Weighing (Minimize Dust) S1->S2 S3 3. Suspend in DCM/DMF (Inert Atmosphere) S2->S3 S4 4. Add DIPEA at 0°C (Free-basing) S3->S4 S5 5. pH Validation (Ensure pH ~8) S4->S5 S6 6. Amide Coupling (Add HATU/Amine) S5->S6

Fig 2: Self-validating experimental workflow for the safe handling and coupling of the HCl salt.

References

  • Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors ACS Medicinal Chemistry Letters[Link][1]

  • WO2024141757A1 - LSD1 Modulators Google Patents[2]

  • (1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride Safety Data Sheet NextSDS[Link][3]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl

Application Note: Advanced Synthesis Protocol for 2-Azabicyclo[2.2.1]heptane Scaffolds Introduction & Strategic Overview The 2-azabicyclo[2.2.1]heptane framework is a privileged, conformationally restricted bicyclic scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 2-Azabicyclo[2.2.1]heptane Scaffolds

Introduction & Strategic Overview

The 2-azabicyclo[2.2.1]heptane framework is a privileged, conformationally restricted bicyclic scaffold that has gained significant traction in modern drug discovery. Derivatives of this core, including bridgehead-functionalized variants like 2-azabicyclo[2.2.1]heptane-4-carboxylic acid, are critical building blocks in the development of highly potent dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Neogliptin analogs)[1] and lysine-specific demethylase-1 (LSD1) modulators[2].

Synthesizing enantiopure bridged bicyclic amino acids presents distinct stereochemical challenges. While traditional methods often require tedious chromatographic separations, modern protocols leverage highly diastereoselective Aza-Diels-Alder cycloadditions or Brønsted acid-catalyzed ring-openings of meso-epoxides to establish the rigid core[3][4]. This application note details a scalable, self-validating methodology for constructing the 2-azabicyclo[2.2.1]heptane architecture, culminating in the isolation of the stable hydrochloride (HCl) salt.

Mechanistic Pathway & Workflow

The most robust and scalable entry into the 2-azabicyclo[2.2.1]heptane system utilizes a hetero-Diels-Alder reaction between cyclopentadiene and a chiral imine.

G A Cyclopentadiene + Chiral Imine B Aza-Diels-Alder (Lewis Acid Catalyzed) A->B C Bicyclic Core [4+2] Adduct B->C D Hydrogenation & Deprotection (Pd/C) C->D E 2-Azabicyclo[2.2.1]heptane HCl Salt D->E

Fig 1: Synthetic workflow for the 2-azabicyclo[2.2.1]heptane core via Aza-Diels-Alder cycloaddition.

Experimental Design & Causality

As a researcher, understanding the why behind the protocol is as critical as the steps themselves:

  • Lewis Acid Co-Catalysis (TFA / BF₃·Et₂O): The Aza-Diels-Alder reaction requires profound electrophilic activation of the imine. The combination of trifluoroacetic acid and boron trifluoride etherate locks the chiral imine into a rigid transition state, directing the cyclopentadiene approach to yield near-quantitative exo diastereoselectivity[4].

  • Temperature Control (-60 °C): Conducting the cycloaddition at cryogenic temperatures minimizes the activation energy overlap between competing transition states, suppressing the formation of the endo isomer and preventing polymerization of the highly reactive cyclopentadiene[3].

  • Slow Addition Kinetics: When handling alkylating or highly reactive intermediates in these bridged systems, slow, portion-wise addition is mandatory to maintain a low instantaneous concentration, thereby mitigating over-alkylation (e.g., quaternary ammonium salt formation)[5].

Step-by-Step Synthesis Protocol

Step 1: Stereoselective Aza-Diels-Alder Cycloaddition

Self-Validation Checkpoint: The imine formation must be strictly anhydrous. The presence of water will hydrolyze the imine back to the aldehyde and amine, collapsing the yield.

  • Preparation: To a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and argon inlet, add the aldehyde precursor (e.g., ethyl glyoxylate, 1.0 eq) and activated 4 Å molecular sieves in anhydrous CH₂Cl₂.

  • Imine Condensation: Cool the suspension to 0 °C. Slowly add the chiral auxiliary (e.g., (R)-1-phenylethylamine, 1.0 eq) dropwise over 30 minutes. Stir for 1 hour at 0 °C to ensure complete imine formation[3].

  • Activation: Plunge the reaction vessel into a dry ice/acetone bath to reach -60 °C. Sequentially add CF₃COOH (1.0 eq) and BF₃·Et₂O (1.0 eq). The solution will undergo a distinct color change indicating complexation.

  • Cycloaddition: Add freshly cracked, distilled cyclopentadiene (1.0 eq) dropwise. Maintain stirring at -60 °C for 12 hours.

  • Workup: Quench the reaction cold with saturated aqueous NaHCO₃. Filter through a Celite pad to remove molecular sieves, extract the aqueous layer with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude [4+2] cycloadduct.

Step 2: Hydrogenation and Deprotection
  • Setup: Transfer the crude cycloadduct to a high-pressure hydrogenation vessel. Dissolve in absolute ethanol (EtOH).

  • Catalyst Addition: Add 5% Pd/C catalyst (approx. 10% w/w relative to the substrate). Safety Note: Purge the vessel with argon prior to introducing hydrogen gas to prevent ignition.

  • Hydrogenolysis: Pressurize the vessel to 15 bar with H₂ gas. Stir vigorously at room temperature. This step simultaneously reduces the internal double bond and cleaves the chiral benzyl/phenylethyl protecting groups[3].

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 72–96 hours when pressure stabilizes.

  • Filtration: Vent the H₂ gas safely. Filter the mixture through a tightly packed Celite plug to remove the Pd/C catalyst. Wash the filter cake thoroughly with absolute EtOH. Concentrate the filtrate.

Step 3: HCl Salt Formation and Isolation

Self-Validation Checkpoint: The free base of the bicyclic amino acid is highly polar and water-soluble[5]. Converting it to the HCl salt facilitates precipitation and long-term bench stability.

  • Dissolution: Dissolve the concentrated residue in a minimal amount of anhydrous diethyl ether (Et₂O).

  • Salt Precipitation: Slowly introduce a stoichiometric excess of anhydrous HCl in dioxane (4.0 M) under vigorous stirring at 0 °C. A white precipitate will immediately begin to form.

  • Isolation: Stir for an additional 30 minutes to ensure complete precipitation. Filter the solid under a nitrogen blanket using a Büchner funnel.

  • Purification: Wash the filter cake with cold Et₂O to remove residual organic impurities. Dry the resulting white solid under high vacuum at 40 °C for 12 hours to afford the enantiopure 2-azabicyclo[2.2.1]heptane-carboxylic acid hydrochloride.

Quantitative Optimization Data

The following table summarizes the optimized parameters for the critical core-forming steps, demonstrating the efficiency of the catalytic systems.

Reaction StageCatalyst / Reagent SystemTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (exo:endo)
Imine Formation 4 Å Molecular Sieves01.0>98N/A
Aza-Diels-Alder CF₃COOH / BF₃·Et₂O-6012.092>98:2
Hydrogenolysis 5% Pd/C (15 bar H₂)2596.094.5N/A
Salt Formation HCl in Dioxane (4.0 M)00.599N/A

References

  • Tetrahedron: Asymmetry (DOI). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Available at: [Link]

  • Organic Letters (ACS Publications). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Available at:[Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Available at: [Link]

  • Google Patents.WO2024141757A1 - Lsd1 modulators.

Sources

Application

Application Notes &amp; Protocols: Mastering Amide Bond Coupling with 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful implementation of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful implementation of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride in amide bond forming reactions. This conformationally constrained proline analogue is a valuable building block in modern medicinal chemistry for creating structurally defined peptides and peptidomimetics.[1][2] Its rigid bicyclic structure can impart unique pharmacological properties, including enhanced metabolic stability and receptor binding affinity.[3]

However, the inherent steric hindrance of this scaffold presents significant challenges to standard peptide coupling methodologies.[4][5] This guide provides an in-depth analysis of the underlying chemical principles, selection of optimal reagents, and detailed, field-proven protocols to overcome these obstacles and ensure efficient, high-yield synthesis.

The Substrate: Understanding 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid

The efficacy of any coupling reaction begins with a fundamental understanding of the substrate's structure and reactivity. 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid is characterized by a rigid, bridged ring system that locks the torsional angles of the peptide backbone, making it a powerful tool for rational drug design.[1]

Substrates Carboxylic Acid (R-COOH) + Amine (R'-NH2) Activation Carboxylic Acid Activation Substrates->Activation Add Coupling Reagent + Base Intermediate Highly Reactive Intermediate (e.g., O-Acylisourea, OAt-ester) Activation->Intermediate Forms Intermediate Coupling Nucleophilic Attack by Amine Intermediate->Coupling + Amine (R'-NH2) Product Amide Product (R-CO-NH-R') Coupling->Product Forms Peptide Bond

Sources

Method

Application Note: Synthesis and Derivatization of Bicyclic Amino Acids from 2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid HCl

Introduction & Mechanistic Insights In contemporary drug discovery, the transition from planar (sp2-rich) aromatic molecules to three-dimensional (sp3-rich) architectures is a critical strategy for improving pharmacokine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

In contemporary drug discovery, the transition from planar (sp2-rich) aromatic molecules to three-dimensional (sp3-rich) architectures is a critical strategy for improving pharmacokinetic properties. The "escape from flatland" paradigm emphasizes scaffolds with high Fsp3​ character and lower logD values to enhance target selectivity and metabolic stability[1].

The 2-azabicyclo[2.2.1]heptane core is a conformationally restricted bicyclic system that effectively mimics the vector geometry of proline while introducing a rigid, three-dimensional spatial orientation[2]. This unique topology has been successfully leveraged in the development of highly potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as neogliptin[3], and in the design of novel Lysine-Specific Demethylase-1 (LSD1) modulators for oncological applications[4].

Starting from 2-azabicyclo[2.2.1]heptane-4-carboxylic acid HCl , researchers face specific synthetic challenges. The carboxylic acid is situated at the C4 bridgehead position. Bridgehead carbons are sterically hindered and resist standard planar transition states, requiring highly reactive coupling reagents. Furthermore, the starting material is an HCl salt, necessitating precise pH control during the initial amine protection phase to prevent unwanted side reactions or poor solubility.

Synthetic Strategy & Workflow

The derivatization of this bicyclic amino acid follows a divergent synthetic workflow. The secondary amine must first be orthogonally protected (typically with a Boc group) to prevent polymerization during carboxyl activation. Following protection, the bridgehead carboxylic acid can be activated for amide coupling or reduced to an alcohol to access ether-linked pharmacophores.

G Start 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl (Starting Material) Neutralization Neutralization & Free-Basing (NaOH or DIPEA) Start->Neutralization BocProtection N-Boc Protection (Boc2O, Dioxane/H2O) Neutralization->BocProtection Branch Divergent Derivatization BocProtection->Branch AmideCoupling Amide Coupling at C4-Bridgehead (HATU, DIPEA, R-NH2) Branch->AmideCoupling Pathway A Reduction Carboxyl Reduction at C4 (BH3-THF or LiAlH4) Branch->Reduction Pathway B Target1 Peptidomimetics / DPP-4 Inhibitors AmideCoupling->Target1 Target2 LSD1 Modulators / Ether Derivatives Reduction->Target2

Figure 1: Divergent synthetic workflow for 2-azabicyclo[2.2.1]heptane-4-carboxylic acid HCl.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationales for reagent selection.

Protocol A: N-Boc Protection of the Secondary Amine

Causality Focus: The starting material is an HCl salt. Direct addition of Boc anhydride ( Boc2​O ) without sufficient base will result in incomplete conversion. A biphasic Dioxane/Water system ensures the solubility of both the polar starting material and the non-polar Boc2​O .

  • Preparation: Suspend 2-azabicyclo[2.2.1]heptane-4-carboxylic acid HCl (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-Dioxane and HPLC-grade H2​O (0.2 M).

  • Neutralization: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1M NaOH (2.5 eq) dropwise. Validation Step: Check the pH; it must be >9 to ensure complete free-basing of the amine and deprotonation of the carboxylic acid.

  • Protection: Add Boc2​O (1.2 eq) dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup & Acidification: Concentrate the mixture under reduced pressure to remove Dioxane. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3 using 1M KHSO4​ . Mechanistic Insight: KHSO4​ is used instead of HCl because strong aqueous HCl can prematurely cleave the newly formed acid-sensitive Boc group. pH 3 is optimal to protonate the carboxylate for organic extraction without degrading the protecting group.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the N-Boc protected intermediate.

Protocol B: Bridgehead Amide Coupling (Pathway A)

Causality Focus: The C4-carboxylic acid is located at a sterically hindered bridgehead position. Standard coupling reagents like EDC/HOBt often fail or require excessive heating. HATU is employed because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the reaction forward at room temperature.

  • Activation: Dissolve N-Boc-2-azabicyclo[2.2.1]heptane-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Validation Step: LC-MS analysis of an aliquot quenched in methanol should show the mass of the methyl ester, confirming successful activation.

  • Coupling: Add the target pharmacophore amine (e.g., a substituted aniline for LSD1 modulators[4]) (1.1 eq). Stir at room temperature for 6 hours.

  • Workup: Dilute the reaction with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous LiCl ( 3×15 mL). Mechanistic Insight: DMF is highly miscible with water but can partition into Ethyl Acetate. The 5% LiCl wash leverages the high solvation energy of lithium ions to effectively pull DMF out of the organic layer.

  • Purification: Wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol C: Reduction to Hydroxymethyl Derivative (Pathway B)

Causality Focus: Accessing ether-linked derivatives requires the reduction of the bridgehead carboxylic acid to a primary alcohol. Borane-THF ( BH3​⋅THF ) is chemoselective for carboxylic acids over amides/carbamates, preserving the N-Boc group.

  • Reaction Setup: Dissolve N-Boc-2-azabicyclo[2.2.1]heptane-4-carboxylic acid (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C under nitrogen.

  • Reduction: Add BH3​⋅THF (1.0 M in THF, 2.0 eq) dropwise to manage the evolution of H2​ gas.

  • Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Cool back to 0 °C and carefully quench by the dropwise addition of Methanol until effervescence ceases.

  • Isolation: Concentrate the solvent in vacuo, partition between EtOAc and 1M NaOH, extract, dry, and concentrate to yield N-Boc-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the derivatization workflows, demonstrating the robustness of the optimized protocols.

Derivative / IntermediateSynthetic PathwayKey ReagentsReaction Time (h)Expected Yield (%)Purity (LC-MS/HPLC)
N-Boc-2-azabicyclo[2.2.1]heptane-4-carboxylic acidAmine Protection Boc2​O , NaOH, Dioxane/ H2​O 1288 - 94%>98%
N-Boc-4-(amide-linked)-2-azabicyclo[2.2.1]heptaneAmide CouplingHATU, DIPEA, DMF675 - 85%>96%
N-Boc-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptaneCarboxyl Reduction BH3​⋅THF , THF1280 - 89%>95%

References

  • Title: Navigating the Scaffold Maze: A Comparative Guide to Alternatives for 2-Azabicyclo[2.2.
  • Title: Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)
  • Title: Enantioselective Syntheses of 2-Azabicyclo[2.2.
  • Title: WO2024141757A1 - Lsd1 modulators Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid HCl Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-Azabicyclo[2.2.1]heptane-4-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride .

Conformationally restricted aza-bicyclic analogs are highly prized in medicinal chemistry due to their high Fsp3​ character and favorable three-dimensional architecture, which improve target engagement and pharmacological profiles[1]. However, synthesizing these bridged systems is notoriously difficult due to competing thermodynamic pathways, steric hindrance, and extreme hygroscopicity.

This guide breaks down the standard synthetic workflow, establishes self-validating protocols, and provides field-proven solutions to the most common bottlenecks.

I. Synthetic Architecture & Baseline Metrics

The most reliable approach to the 2-azabicyclo[2.2.1]heptane core is the Aza-Diels-Alder cycloaddition followed by catalytic hydrogenation and salt formation. Below is the standard workflow and the quantitative baselines you should expect when the system is operating optimally.

SynthesisWorkflow Start Starting Materials (Diene + Iminium) Step1 Aza-Diels-Alder Cycloaddition [-60°C, BF3·Et2O] Start->Step1 Int1 2-Azabicyclo[2.2.1]hept-5-ene Intermediate Step1->Int1 40-60% Yield Step2 Catalytic Hydrogenation [Pd/C, H2, 50 bar] Int1->Step2 Int2 Protected 2-Azabicyclo[2.2.1]heptane Step2->Int2 >90% Yield Step3 Deprotection & Salt Formation [HCl, Et2O/i-PrOH] Int2->Step3 Product 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl Step3->Product 80-95% Yield

Workflow for 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl synthesis.

Quantitative Performance Baselines
Synthesis PhaseExpected YieldTypical Reaction TimeIn-Process Control (IPC) / Validation Target
1. Aza-Diels-Alder 40–60%12–24 hours 1 H NMR: Appearance of bridged alkene protons (δ 6.2–6.5 ppm)
2. Hydrogenation >90%48–96 hoursCessation of H2​ uptake; Complete loss of alkene signals
3. Salt Formation 80–95%2–4 hoursVisual: Transition from viscous oil to free-flowing crystalline solid
II. Self-Validating Experimental Protocol

To ensure reproducibility, every step of your synthesis must be treated as a self-validating system. Do not proceed to the next phase unless the validation checkpoint is met.

Phase 1: Lewis Acid-Catalyzed Aza-Diels-Alder Cycloaddition
  • Procedure: Generate the iminium intermediate in situ in anhydrous CH2​Cl2​ . Cool the reactor to -60°C. Introduce a strong Lewis acid (e.g., BF3​⋅Et2​O and CF3​COOH ), followed by the dropwise addition of the substituted cyclopentadiene diene[2].

  • Mechanistic Causality: The Lewis acid lowers the LUMO of the dienophile, drastically accelerating the forward reaction. The ultra-low temperature (-60°C) is non-negotiable; it kinetically traps the cycloadduct and prevents the thermodynamically favored retro-Diels-Alder reaction[2][3].

  • Validation Checkpoint: Pull an aliquot for TLC (Hexanes/EtOAc 7:3). You must observe complete consumption of the diene. 1 H NMR of the crude must show the characteristic bridged alkene protons at δ 6.2–6.5 ppm.

Phase 2: High-Pressure Catalytic Hydrogenation
  • Procedure: Dissolve the purified heptene intermediate in absolute EtOH. Add 5% Pd/C (0.3–0.4% by weight). Pressurize the reactor with H2​ to 50 bar and stir at room temperature for 48-96 hours[2].

  • Mechanistic Causality: The bridged bicyclic system sterically shields the alkene, making standard balloon-pressure hydrogenation ineffective. High pressure (50 bar) forces the hydrogen to the sterically hindered endo-face. Absolute EtOH is chosen to prevent the catalyst poisoning that frequently occurs in aqueous or halogenated solvents.

  • Validation Checkpoint: Monitor the pressure gauge for H2​ uptake. The reaction is only complete when the pressure stabilizes completely. 1 H NMR must confirm the total disappearance of the alkene signals and a proportional increase in upfield aliphatic signals (δ 1.5–2.0 ppm).

Phase 3: Deprotection and HCl Salt Isolation
  • Procedure: Filter the Pd/C catalyst through a pad of Celite. Add an excess of concentrated HCl to the filtrate and evaporate the volatiles under reduced pressure. Triturate the resulting semi-solid with a 5:1 mixture of anhydrous diethyl ether ( Et2​O ) and isopropanol ( i -PrOH)[2].

  • Mechanistic Causality: The 2-azabicyclo[2.2.1]heptane core is highly hygroscopic. If ambient moisture coordinates to the salt, it disrupts the crystal lattice, yielding a gummy oil. The specific 5:1 Et2​O / i -PrOH mixture displaces coordinated water and creates a non-polar environment that forces the HCl salt to precipitate[2].

  • Validation Checkpoint: The product must transition into a free-flowing crystalline solid. The melting point should be sharp (typically >200°C with decomposition).

III. Troubleshooting Desk & FAQs

Q1: My aza-Diels-Alder yield is consistently below 30%, and I am recovering a lot of starting material. What is driving this? A: The retro-Diels-Alder reaction is a massive competing pathway here. Because of the inherent ring strain of the 2-azabicyclo[2.2.1]heptane system, the cycloadduct is often thermodynamically unstable relative to the starting materials[3]. If your reaction temperature drifts above 0°C, the equilibrium shifts backward. Fix: Ensure strict cryogenic control (-60°C) and use a strong Lewis acid ( BF3​⋅Et2​O ) to kinetically trap the product[2]. If the [4+2] approach completely fails due to the steric bulk of your specific 4-position substituents, consider pivoting to an alternative framework construction, such as an SmI2​ -mediated spirocyclization and rearrangement cascade[4].

Q2: The hydrogenation of the heptene intermediate stalls at 50% conversion. How do I push it to completion? A: Stalled hydrogenation in bridged bicyclic systems is typically caused by either severe steric shielding of the double bond or catalyst poisoning. If you synthesized your iminium precursor using the Grieco protocol (unactivated iminium salts from primary amines and formaldehyde), trace unreacted amines can severely poison the Pd/C catalyst[5]. Fix: Do not rely on balloon pressure; use a high-pressure reactor (up to 50 bar H2​ )[2]. If the reaction stalls, acidify the mixture slightly with a few drops of acetic acid to protonate trace amines, or filter and resubmit the mixture to fresh Pd/C.

Q3: The final HCl salt forms a sticky, gummy oil instead of a crystalline solid. How do I fix this without losing my product? A: This is the most common issue with conformationally restricted aza-bicyclic amino acids. Because they possess high Fsp3​ character and a dense network of polar functional groups, they are extremely hygroscopic[1]. The "gum" is actually a water-coordinated complex. Fix: Do not attempt to scrape or heat the gum, as this will cause degradation. Redissolve the gum in a minimal amount of absolute ethanol, then vigorously triturate with a 5:1 mixture of anhydrous Et2​O and i -PrOH[2]. This specific solvent ratio disrupts the hydration sphere and forces the salt to crystallize. Ensure all glassware is oven-dried and perform the filtration under a blanket of dry nitrogen.

IV. References
  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid Source: Tetrahedron: Asymmetry (Elsevier) URL:[Link]

  • Synthetic studies toward longeracemine: a SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework Source: Chemical Science (NIH/PMC) URL:[Link]

  • Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach Source: ResearchGate URL:[Link]

  • WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents Source: Google Patents URL:

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Epimerization During 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl Peptide Coupling

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the constrained proline analog, 2-Azabicyclo[2.2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the constrained proline analog, 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl, into their peptide sequences. Due to its rigid, bicyclic structure, this amino acid presents unique challenges, particularly concerning the preservation of stereochemical integrity during peptide coupling. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to mitigate the risk of epimerization.

Understanding the Challenge: Epimerization in Peptide Synthesis

Epimerization is the unwanted inversion of stereochemistry at a single chiral center in a molecule that has multiple chiral centers.[1] During peptide synthesis, the α-carbon of an amino acid is susceptible to epimerization, which can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.[1][2] The biological activity of a peptide is highly dependent on its specific three-dimensional conformation, and even a single epimerized residue can drastically alter or eliminate its therapeutic effect.[1][2]

The primary mechanism for epimerization during peptide coupling involves the formation of an oxazolone intermediate.[1][3] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The activated intermediate can then be attacked intramolecularly by the carbonyl oxygen of the protecting group, forming a planar, achiral oxazolone ring. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of the desired L-amino acid and the undesired D-amino acid (epimer).

A secondary mechanism involves the direct abstraction of the α-proton by a base, which is more prevalent for amino acids with an acidic α-proton.[1]

Frequently Asked Questions (FAQs)

Here are some common questions and answers regarding epimerization when using 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl:

Q1: Why is 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid particularly susceptible to epimerization?

A1: As a proline analog, 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid has a secondary amine, which makes it sterically hindered. This steric hindrance can slow down the rate of the desired intermolecular coupling reaction, providing more time for the competing intramolecular oxazolone formation to occur, thus increasing the risk of epimerization.[4]

Q2: Which coupling reagents are best for minimizing epimerization with this amino acid?

A2: The choice of coupling reagent is critical. While carbodiimides like DCC and EDC are widely used, they can lead to significant epimerization, especially with sterically hindered amino acids.[1][5][6] Uronium/aminium-based reagents, particularly those containing HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure (ethyl cyanoglyoxylate-2-oxime), are generally preferred for their ability to suppress epimerization.[3][7][8] Reagents like HATU, HCTU, and COMU have demonstrated lower epimerization rates.[4][6][8]

Q3: What is the role of additives like HOBt, HOAt, and OxymaPure?

A3: Additives are crucial for suppressing epimerization.[9] They react with the highly reactive O-acylisourea intermediate formed by carbodiimide activation to generate a more stable active ester.[7][10] This active ester is still reactive enough for peptide bond formation but is less prone to oxazolone formation. HOAt is generally more effective at suppressing epimerization than HOBt due to the anchimeric assistance provided by the pyridine nitrogen.[2][8] OxymaPure is a non-explosive and highly effective alternative to benzotriazole-based additives.[7][11]

Q4: How do solvent and temperature affect epimerization?

A4: Polar aprotic solvents like DMF can increase the rate of epimerization.[5] It is thought that they can stabilize the charged intermediates involved in the epimerization pathway.[5] Less polar solvents like dichloromethane (DCM) may be a better choice in some cases. Lowering the reaction temperature can also significantly reduce the rate of epimerization.[5] However, this may also slow down the desired coupling reaction, so a balance must be found.

Q5: How can I detect and quantify epimerization?

A5: The most common method for detecting and quantifying epimerization is through chiral high-performance liquid chromatography (HPLC).[12][13] This technique uses a chiral stationary phase to separate the desired peptide from its diastereomeric impurity.[14][15] Alternatively, one can derivatize the peptide with a chiral reagent to form diastereomers that can be separated on a standard achiral HPLC column.[12][14]

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Epimerization

If you are observing significant epimerization in your peptide coupling reactions involving 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl, follow this troubleshooting guide.

Epimerization_Troubleshooting cluster_coupling cluster_additives cluster_conditions cluster_base start High Epimerization Detected coupling_reagent Step 1: Evaluate Coupling Reagent start->coupling_reagent carbodiimide Using Carbodiimide (DCC, EDC)? coupling_reagent->carbodiimide additives Step 2: Optimize Additives hobt Using HOBt? additives->hobt conditions Step 3: Adjust Reaction Conditions temp_solvent High Temp or Polar Solvent (DMF)? conditions->temp_solvent base Step 4: Scrutinize the Base base_choice Using a strong, non-nucleophilic base? base->base_choice analysis Step 5: Confirm with Chiral Analysis solution Problem Resolved analysis->solution carbodiimide->additives No switch_uronium Switch to Uronium/Aminium Reagent (HATU, HCTU, COMU) carbodiimide->switch_uronium Yes switch_uronium->additives hobt->conditions No switch_additive Switch to HOAt or OxymaPure hobt->switch_additive Yes switch_additive->conditions temp_solvent->base No adjust_conditions Lower Temperature (0 °C) Try less polar solvent (DCM) temp_solvent->adjust_conditions Yes adjust_conditions->base base_choice->analysis No optimize_base Use DIPEA or NMM Ensure stoichiometry is correct base_choice->optimize_base Yes optimize_base->analysis

Caption: Troubleshooting workflow for minimizing epimerization.

Step 1: Evaluate Your Coupling Reagent

Your first line of defense against epimerization is the choice of coupling reagent.

  • If you are using a carbodiimide (e.g., DCC, EDC): These are known to cause higher rates of epimerization, particularly with sterically hindered amino acids.[1][5][6]

    • Action: Switch to a uronium/aminium-based reagent such as HATU , HCTU , or COMU .[4][6][8] These reagents generally provide faster coupling rates and better suppression of epimerization.[8]

Step 2: Optimize Your Additive

The right additive can significantly reduce epimerization.

  • If you are using HOBt: While HOBt is effective, other additives offer superior performance in suppressing epimerization.[9]

    • Action: Switch to HOAt or OxymaPure .[7][8] HOAt's 7-aza-benzotriazole structure provides anchimeric assistance that accelerates coupling and reduces epimerization.[2][8] OxymaPure is a safe and highly effective non-benzotriazole alternative.[7][11]

Step 3: Adjust Reaction Conditions

Fine-tuning your reaction parameters can have a significant impact.

  • If you are running the reaction at room temperature or above in a polar solvent like DMF: These conditions can favor epimerization.[5]

    • Action 1: Lower the temperature. Performing the coupling at 0 °C can significantly slow down the rate of epimerization.[5]

    • Action 2: Change the solvent. Consider switching from DMF to a less polar solvent like dichloromethane (DCM).

Step 4: Scrutinize the Base

The choice and amount of base can influence epimerization.

  • If you are using an inappropriate base or an excess amount: The base is necessary to deprotonate the carboxylic acid and the amine hydrochloride, but an overly strong or excess of base can promote epimerization via direct enolization.

    • Action: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Ensure you are using the correct stoichiometry, typically 2 equivalents for the amino acid hydrochloride and the incoming amine.

Step 5: Confirm with Chiral Analysis

After making adjustments, it is crucial to quantify the level of epimerization.

  • Action: Use a validated chiral HPLC method to determine the diastereomeric excess (d.e.) of your purified peptide. This will confirm whether your changes have been effective.

Best Practices for Preventing Epimerization

Proactive measures are always more effective than reactive troubleshooting. Incorporate these best practices into your standard workflow when using 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl.

Best PracticeRationale
Use High-Purity Reagents Impurities in amino acids, coupling reagents, or solvents can catalyze side reactions, including epimerization.
Employ Uronium/Aminium Reagents Reagents like HATU, HCTU, and COMU are generally superior to carbodiimides for suppressing epimerization.[4][6][8]
Utilize Advanced Additives Always use an additive. HOAt and OxymaPure are recommended over HOBt for challenging couplings.[7][8]
Control Reaction Temperature Perform couplings at 0 °C to slow the rate of epimerization.[5]
Optimize Solvent Choice Consider using less polar solvents like DCM instead of DMF.
Minimize Pre-activation Time If pre-activating the carboxylic acid, keep the time to a minimum before adding the amine component to reduce the opportunity for oxazolone formation.
Careful Use of Base Use non-nucleophilic bases like DIPEA or NMM and ensure correct stoichiometry.

Experimental Protocols

Protocol 1: Standard Peptide Coupling with HATU/DIPEA

This protocol is a good starting point for minimizing epimerization when coupling 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl.

  • In a round-bottom flask, dissolve the N-terminally protected peptide-resin in DMF.

  • In a separate vial, dissolve 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl (1.5 eq), HATU (1.45 eq), and HOAt (1.5 eq) in DMF.

  • Add DIPEA (3.0 eq) to the vial containing the amino acid solution and vortex briefly.

  • Immediately add the activated amino acid solution to the flask containing the peptide-resin.

  • Allow the reaction to proceed at room temperature for 2 hours, or at 0 °C for 4-6 hours.

  • Monitor the reaction completion using a Kaiser test or a small-scale cleavage and LC-MS analysis.

  • Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

Protocol 2: Chiral HPLC Analysis of a Diastereomeric Peptide Mixture

This protocol outlines a general approach for analyzing the stereochemical purity of your final peptide.

  • Cleave a small amount of the peptide from the resin using the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water).

  • Inject the sample onto a chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

  • Develop a gradient method using a mobile phase system such as acetonitrile/water with 0.1% TFA or formic acid.

  • Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Integrate the peak areas of the two diastereomers to calculate the diastereomeric excess (d.e.).

Epimerization_Mechanism cluster_main Epimerization via Oxazolone Formation AminoAcid N-Protected Amino Acid (Chiral) ActivatedEster Activated Intermediate (Highly Reactive) AminoAcid->ActivatedEster + Coupling Reagent Oxazolone Oxazolone Intermediate (Planar, Achiral) ActivatedEster->Oxazolone Intramolecular Cyclization DesiredProduct Desired Peptide (L-Isomer) ActivatedEster->DesiredProduct + Amine (Desired Pathway) EpimerizedProduct Epimerized Peptide (D-Isomer) Oxazolone->EpimerizedProduct Protonation Oxazolone->DesiredProduct Protonation

Caption: Mechanism of epimerization via oxazolone formation.

References

  • Y. F. M. Subir, N. A. A. Shazali, and F. A. A. Razali, "Epimerisation in Peptide Synthesis," Molecules, vol. 28, no. 24, p. 8051, Dec. 2023. [Online]. Available: [Link]

  • F. Albericio and L. A. Carpino, "Peptide Coupling Reagents, More than a Letter Soup," Chemical Reviews, vol. 111, no. 11, pp. 6557–6602, 2011. [Online]. Available: [Link]

  • T. W. "Epimerization of Peptide," SlideShare, Oct. 20, 2015. [Online]. Available: [Link]

  • Aapptec, "Coupling Reagents." [Online]. Available: [Link]

  • Aapptec, "Aggregation, Racemization and Side Reactions in Peptide Synthesis." [Online]. Available: [Link]

  • M. W. Pennington and B. M. Dunn, Eds., Peptide Synthesis Protocols. Totowa, NJ: Humana Press, 1994. [Online]. Available: [Link]

  • I. Ivon, A. G. G. de la Torre, and F. Albericio, "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities," RSC Medicinal Chemistry, vol. 14, no. 9, pp. 1626–1643, 2023. [Online]. Available: [Link]

  • N. Harada, "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations," Molecules, vol. 23, no. 1, p. 102, Jan. 2018. [Online]. Available: [Link]

  • A. El-Faham, Z. Subirós-Funosas, R. Prohens, and F. Albericio, "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives," ACS Omega, vol. 7, no. 7, pp. 5554–5566, Feb. 2022. [Online]. Available: [Link]

  • A. R. Katritzky, C. M. A. omissions, and S. K. Singh, "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids," The Journal of Organic Chemistry, vol. 72, no. 16, pp. 6144–6151, 2007. [Online]. Available: [Link]

  • CSBio, "The role of temperature in Solid Phase Peptide Synthesis (SPPS)." [Online]. Available: [Link]

  • Aapptec, "Carbodiimides and Additives," May 19, 2021. [Online]. Available: [Link]

  • A. El-Faham, Z. Subirós-Funosas, R. Prohens, and F. Albericio, "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives," ACS Omega, vol. 7, no. 7, pp. 5554–5566, Feb. 2022. [Online]. Available: [Link]

  • L. Kiss, J. G. Tóth, and P. Faigl, "Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry," The Chemical Record, p. e202400070, Jul. 2024. [Online]. Available: [Link]

  • V. Kannappan, "Chiral HPLC separation: strategy and approaches," Chiralpedia, Nov. 03, 2022. [Online]. Available: [Link]

  • J. C. Monbaliu, "Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives," ARKIVOC, vol. 2010, no. 3, pp. 56–73, 2010. [Online]. Available: [Link]

  • T. M. Pabst, J. M. Bennett, and S. J. Miller, "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides," Journal of the American Chemical Society, vol. 135, no. 8, pp. 3192–3202, 2013. [Online]. Available: [Link]

  • Y. F. M. Subir, N. A. A. Shazali, and F. A. A. Razali, "Epimerisation in Peptide Synthesis," Molecules, vol. 28, no. 24, p. 8051, Dec. 2023. [Online]. Available: [Link]

  • J. M. Collins, K. J. Collins, and M. A. K. Collins, "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies," The Journal of Organic Chemistry, vol. 73, no. 19, pp. 7509–7516, 2008. [Online]. Available: [Link]

  • T. J. Sereda, C. T. Mant, and R. S. Hodges, "Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers," Journal of Chromatography A, vol. 1218, no. 41, pp. 7394–7403, Oct. 2011. [Online]. Available: [Link]

  • S. Kotha and M. Behera, "An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid," Tetrahedron: Asymmetry, vol. 13, no. 2, pp. 189–193, Feb. 2002. [Online]. Available: [Link]

  • S. D'Souza, "Playing with Selectivity for Optimal Chiral Separation," LCGC International, vol. 36, no. 1, pp. 22-27, Jan. 2023. [Online]. Available: [Link]

  • Wikipedia, "Peptide synthesis." [Online]. Available: [Link]

  • V. V. Tararov et al., "Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)," Molecules, vol. 27, no. 5, p. 1500, Feb. 2022. [Online]. Available: [Link]

  • Y. F. M. Subir, N. A. A. Shazali, and F. A. A. Razali, "Epimerisation in Peptide Synthesis," ResearchGate, Mar. 2026. [Online]. Available: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid HCl Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Working with the 2-azabicyclo[2.2.1]heptane scaffold presents unique synthetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Working with the 2-azabicyclo[2.2.1]heptane scaffold presents unique synthetic challenges. As a highly constrained, bridged bicyclic proline surrogate, this framework introduces severe steric hindrance that complicates standard amide bond formation[1]. Furthermore, handling these derivatives as hydrochloride (HCl) salts requires precise stoichiometric control to ensure nucleophilic reactivity without compromising stereochemical integrity[2].

This guide synthesizes field-proven methodologies to troubleshoot, optimize, and validate your coupling reactions.

Troubleshooting FAQs: Causality & Optimization

Q1: Why does my amide coupling with 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl stall or fail when using standard EDC/HOBt? A1: The failure is rooted in steric congestion. The 2-azabicyclo[2.2.1]heptane system is a rigid, three-dimensional scaffold[1]. Standard carbodiimides like EDC form an O-acylisourea intermediate. When combined with HOBt, the resulting active ester is often too bulky to undergo nucleophilic attack by an incoming amine, especially if the amine is also hindered[2]. Additionally, because your starting material is an HCl salt, the amine is protonated and non-nucleophilic. If the base stoichiometry is insufficient, the reaction will stall at the active ester stage[2].

Q2: Do I need to isolate the free base of the bicyclic amine prior to coupling? A2: No, isolating the free base is not recommended as small bicyclic free amines can be volatile or unstable. Instead, perform in situ neutralization. By adding a non-nucleophilic tertiary amine base—such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)—directly to the reaction mixture, you neutralize the HCl salt and allow the free amine to participate in the coupling[2]. A standard ratio is 2.5 to 3.0 equivalents of base to ensure complete free-basing while neutralizing the acidic byproducts of the coupling reagent[2].

Q3: What are the best coupling reagents to overcome the steric hindrance of this bicyclic system? A3: For moderate hindrance, switch from EDC/HOBt to aminium/uronium salts like HATU. HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is significantly more reactive due to a neighboring-group effect from the pyridine nitrogen[3]. If you are coupling the bicyclic acid to an extremely hindered or electron-deficient amine, active esters will fail. In these cases, use TCFH (Tetramethylchloroformamidinium hexafluorophosphate) to generate an acyl fluoride in situ. Acyl fluorides have a much smaller atomic radius than active esters, allowing them to penetrate crowded steric environments seamlessly[3][4].

Q4: How do I prevent epimerization at the C4 position during activation? A4: Epimerization occurs when the carboxylic acid is over-activated (e.g., via acid chlorides), forming an oxazolone intermediate that readily loses its alpha-proton in the presence of a base[5]. To prevent this, avoid strong, unhindered bases like triethylamine (TEA). Instead, use sterically hindered bases like DIPEA or 2,4,6-collidine, which cannot easily abstract the alpha-proton[3]. Maintaining the reaction at lower temperatures (0 °C to RT) during the activation phase also suppresses oxazolone formation[5].

Logical Workflows and Pathways

Workflow Start 2-Azabicyclo[2.2.1]heptane HCl Base Add 3.0 eq DIPEA (In Situ Neutralization) Start->Base Evaluate Evaluate Steric Hindrance Base->Evaluate Path1 Low Hindrance Use HATU Evaluate->Path1 Primary Amine Path2 High Hindrance Use TCFH (Acyl Fluoride) Evaluate->Path2 Secondary Amine Workup Aqueous Workup Path1->Workup Path2->Workup Product Purified Bicyclic Amide Workup->Product

Optimization workflow for coupling 2-Azabicyclo[2.2.1]heptane HCl derivatives.

Logic Act Over-Activation (Acid Chloride) Ox Oxazolone Intermediate Act->Ox Epi Epimerization Ox->Epi Deprotonation Safe Mild Activation (Acyl Fluoride/HATU) Retain Stereochemical Retention Safe->Retain Direct Aminolysis

Logical relationship between activation strength and stereochemical integrity.

Quantitative Reagent Selection Matrix

To select the optimal coupling strategy, compare the properties of standard reagents against the specific steric demands of the 2-azabicyclo[2.2.1]heptane scaffold[3][4].

Reagent ClassExample ReagentRelative ReactivitySteric ToleranceEpimerization RiskByproduct Removal
Carbodiimide EDC / HOBtLowPoorModerateEasy (Water-soluble urea)
Aminium Salt HATU / HOAtHighGoodModerateMedium (Requires chromatography)
Acyl Fluoride TCFH / NMIVery HighExcellentLowEasy (Volatile/Washable)
Acid Chloride Oxalyl ChlorideExtremely HighExcellentHighMedium (Harsh conditions)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: HATU-Mediated Coupling with In Situ Neutralization

Best for coupling the bicyclic acid to primary or unhindered secondary amines.

Causality: HATU rapidly forms a highly reactive HOAt ester. The addition of 3.0 equivalents of DIPEA ensures the HCl salt of the bicyclic core is fully neutralized, preventing the reaction from stalling at the active ester stage[2].

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Neutralization & Activation: Cool the solution to 0 °C. Add DIPEA (3.0 eq) dropwise. Stir for 5 minutes. Add HATU (1.2 eq) in one portion.

  • Self-Validation Checkpoint 1: After 15 minutes at 0 °C, quench a 5 µL aliquot in methanol and analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful activation) before proceeding.

  • Coupling: Add the target amine (1.1 eq). Allow the reaction to slowly warm to room temperature and stir for 12–24 hours[2].

  • Self-Validation Checkpoint 2: Spot the reaction mixture on wet pH paper. The pH must be ~8. If it is acidic, the amine has re-protonated; add additional DIPEA (0.5 eq).

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acidic byproducts), and brine. Dry over Na₂SO₄, filter, and concentrate[2].

Protocol B: Acyl Fluoride Generation via TCFH

Best for coupling the bicyclic acid to severely hindered or electron-deficient amines where HATU fails.

Causality: Active esters are too bulky to react with highly hindered amines. TCFH, in the presence of N-methylimidazole (NMI), converts the carboxylic acid into an acyl fluoride. The small atomic radius of fluorine allows it to bypass steric clashes, enabling direct aminolysis with minimal epimerization[3][4].

  • Preparation: Dissolve the bicyclic carboxylic acid HCl salt (1.0 eq) and the hindered amine (1.2 eq) in anhydrous DCM or THF (0.2 M).

  • Base Addition: Add NMI (3.0 eq). Note: NMI acts as both a base to neutralize the HCl salt and a nucleophilic catalyst for acyl fluoride generation.

  • Activation/Coupling: Cool to 0 °C. Add TCFH (1.2 eq) portion-wise.

  • Self-Validation Checkpoint 1: Acyl fluorides are remarkably stable. Monitor by TLC (using a non-nucleophilic stain like KMnO₄). The acyl fluoride intermediate will run higher than the starting acid.

  • Reaction: Warm to room temperature. For extremely hindered substrates, heating to 40 °C for 24 hours may be required[3][4].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Purify via silica gel chromatography[3].

References

2.[1] Title: Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic Source: uni-regensburg.de URL: [Link]

5.[5] Title: Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor Source: nih.gov URL: [Link]

6.[4] Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: rsc.org URL: [Link]

Sources

Optimization

Technical Support Center: NMR Resolution for 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl

Welcome to the Advanced NMR Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals resolve severe spectral overla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals resolve severe spectral overlap when analyzing complex, rigid bicyclic systems.

Diagnostic Hub: The Root Cause of Spectral Overlap

Before applying advanced pulse sequences, it is critical to understand why 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl produces highly convoluted 1H NMR spectra:

  • Rigid Stereochemistry & Diastereotopicity: The norbornane-like framework locks protons into a rigid 3D geometry. The methylene protons (at C3, C5, C6, and the C7 bridge) are strictly diastereotopic (exo vs. endo). They exist in distinct chemical environments but possess very similar chemical shifts, causing them to cluster tightly in the narrow 1.5–3.5 ppm aliphatic window[1].

  • Extensive Scalar Coupling: The rigid cage facilitates highly efficient homonuclear scalar coupling ( JHH​ ). Beyond standard geminal and vicinal couplings, the geometry allows for pronounced long-range "W-couplings" (up to 4 bonds). This transforms simple resonances into broad, overlapping multiplets[1].

  • Salt Effects & Chemical Exchange: As a hydrochloride salt, the protonated amine ( NH2+​ ) at position 2 undergoes chemical exchange. Depending on the solvent and temperature, intermediate exchange rates can severely broaden the signals of the adjacent C1 and C3 protons, further obscuring the baseline.

Resolution Workflow

NMR_Resolution Start Severe 1H Overlap in 2-Azabicyclo[2.2.1]heptane Decision Primary Cause of Overlap? Start->Decision PureShift Pure Shift NMR (Broadband Decoupling) Decision->PureShift Extensive J-Coupling TwoD 2D NMR (HSQC & HMBC Overlay) Decision->TwoD Chemical Shift Proximity Solvent Solvent/Temp Optimization Decision->Solvent Dynamic Exchange / Salt Effects Singlets Multiplets Collapsed to Singlets PureShift->Singlets Dispersion Signals Dispersed into 13C Dimension TwoD->Dispersion Conformers Conformational Exchange Resolved Solvent->Conformers

Workflow for resolving 1H NMR signal overlap in complex bicyclic systems.

Troubleshooting Guide & FAQs

Q1: My 1H spectrum looks like an unresolved blob between 1.5 and 2.5 ppm. How do I extract accurate chemical shifts without upgrading to a 1.2 GHz magnet? A: Implement Pure Shift NMR (homonuclear broadband decoupling). This technique suppresses homonuclear 1H−1H scalar coupling, collapsing complex multiplets into sharp, individual singlets at their exact chemical shifts[2]. The resulting spectral simplification decreases the number of signals by nearly an order of magnitude, providing a resolution enhancement equivalent to using a 5 GHz spectrometer[2][3].

Q2: I ran a Pure Shift experiment, but I am seeing periodic sidebands that obscure the smaller signals. What went wrong? A: Periodic sidebands are artifacts caused by discontinuities when the spectrometer stitches together the individual Free Induction Decay (FID) blocks (chunks)[4].

  • Solution A: Ensure that the ratio of your proton sweep width (SW2) to your chunk duration sweep width (SW1) is a perfect integer. Non-integer ratios guarantee sideband artifacts[3].

  • Solution B: Utilize the SAPPHIRE (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution) technique. This method suppresses sidebands by collecting and averaging FID blocks of slightly different lengths before they are combined, yielding a clean baseline[4].

Q3: Pure shift removes J-coupling, but I need the coupling constants to determine the stereochemistry (exo vs. endo) of the protons. How can I resolve overlap while preserving coupling information? A: Transition to 2D Heteronuclear Correlation techniques. By acquiring an HSQC spectrum, you disperse the overlapping 1H signals along the orthogonal 13C axis, which has a vastly larger chemical shift range[5]. Because the protons are separated by the chemical shift of their directly attached carbons, you can extract the preserved 1H multiplet splitting patterns from the highly resolved 2D cross-peaks.

Q4: How do I confidently assign the quaternary C4 carbon and piece together the carbon framework? A: Utilize a Dual-Mode Overlay of HSQC and HMBC spectra .

  • The HSQC experiment maps direct one-bond ( 1JCH​ ) correlations, meaning the quaternary C4 carbon will not appear[5].

  • The HMBC experiment maps long-range ( 2JCH​ and 3JCH​ ) connectivity, ignoring direct one-bond correlations[6]. By overlaying the two spectra (e.g., HSQC in green, HMBC in red), you can instantly differentiate the quaternary C4 carbon (which will only have red HMBC cross-peaks from the adjacent C3 and C5 protons) from the protonated carbons[7].

Quantitative Technique Comparison

TechniqueDimensionalityResolution ImpactEst. Time CostPrimary OutputKey Limitation
Standard 1H NMR 1DBaseline< 2 minsFull J-coupling & integrationSevere overlap in rigid rings.
Pure Shift NMR Pseudo-2D 1D~10x fewer signals[3]~10 mins[3]Sharp singlets (Chemical shifts only)Loss of J-coupling information.
1H−13C HSQC 2DHigh ( 13C dispersion)15–30 mins1-bond C−H connectivityInvisible to quaternary carbons.
1H−13C HMBC 2DHigh ( 13C dispersion)30–60 mins2-3 bond C−H connectivityComplex to interpret without HSQC overlay.

Self-Validating Experimental Protocols

Protocol A: Acquiring an Artifact-Free Pure Shift 1H Spectrum (Zangger-Sterk Method)

Causality: Pure shift relies on frequency-selective excitation during a weak pulsed gradient to acquire data in "chunks," which are then reconstructed to remove J-coupling[3].

  • Pulse Calibration: Acquire a standard 1H spectrum. Use your spectrometer's pulsecal routine to determine the exact 90° pulse length. Validation: An incorrect 90° pulse will result in poor excitation profiling and phase distortions.

  • Sweep Width Optimization: Set the proton dimension sweep width (SW2) as narrow as safely possible (e.g., 4 ppm if all signals fall within this window). Causality: Signal-to-noise ratio is inversely proportional to the sweep width[3].

  • Chunk Duration Setting: Set the chunk duration sweep width (SW1) to 50–100 Hz (e.g., 60 Hz on a 600 MHz instrument)[3].

  • Artifact Prevention (Critical Step): Calculate the ratio of SW2 / SW1. You must adjust SW1 so that this ratio is an exact integer. Validation: If the ratio is not an integer, the reconstructed FID will contain discontinuities at regular intervals, Fourier transforming into periodic sidebands[3].

  • Processing: Process the pseudo-2D experiment (e.g., using xfb), then reconstruct the 1D pure shift dataset (e.g., using pshift)[3].

Protocol B: Dual-Mode 2D Heteronuclear Overlay Analysis

Causality: Analyzing 2D NMR data holistically rather than in isolation prevents misassignment of complex spin systems[7].

  • HSQC Acquisition: Acquire a 1H−13C HSQC to map direct proton-to-carbon single bonds. Polarization is transferred from the proton to the carbon and back[5].

  • HMBC Acquisition: Acquire a 1H−13C HMBC to map long-range connectivity (separated by 2-3 bonds). Ensure the initial delay time is optimized for long-range coupling (typically ~8 Hz) and that one-bond correlations are suppressed[6].

  • Spectral Overlay: In your NMR processing software (e.g., MestReNova, TopSpin, or ACD/Labs), open both datasets and enable dual-mode/overlay. Assign contrasting colors (e.g., HSQC = Green, HMBC = Red)[7].

  • Structural Elucidation:

    • Identify all green (HSQC) cross-peaks to assign protonated carbons.

    • Identify isolated red (HMBC) cross-peaks along the 13C axis that lack a corresponding green peak. Assign these as the quaternary C4 carbon and the carboxylate carbon[7].

    • Use the red cross-peaks aligning with the C4 carbon to identify the neighboring C3 and C5 protons.

Sources

Troubleshooting

Long-term storage and stability optimization for 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

Technical Support Center: Stability & Storage Optimization for 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride Overview Welcome to the Technical Support Center for 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage Optimization for 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

Overview

Welcome to the Technical Support Center for 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride. As a conformationally rigid bicyclic amino acid derivative, this compound is a highly valuable building block in drug discovery. While the hydrochloride (HCl) salt form is selected to maximize aqueous solubility, it inherently introduces thermodynamic vulnerabilities—specifically hygroscopicity and moisture-induced disproportionation[1][2]. This guide provides field-proven insights, mechanistic explanations, and validated protocols to ensure the long-term integrity of your API.

Core Principles of Stability (The "Why")

To master the storage of this compound, one must understand the physical chemistry of pharmaceutical hydrochloride salts:

  • Surface Moisture Adsorption & Dissociation: The surface of hydrochloride salts can actively induce the dissociation of adsorbed water molecules. Even at ambient humidity, micro-condensation can occur on the crystal lattice, acting as a plasticizer[1].

  • Salt Disproportionation: When exposed to moisture, the localized pH on the particle surface can shift. Because the HCl salt has high aqueous solubility, it can lower the pHmax​ value, making the compound prone to disproportionation back into its free base form if the environmental pH fluctuates or if moisture acts as a solvent micro-pool[2][3].

  • Crystal Form Conversion: Hygroscopic raw materials can undergo polymorphic shifts or hydrate formation when transitioning across their Critical Relative Humidity (CRH) thresholds, leading to caking, deliquescence, or altered dissolution profiles[4].

Troubleshooting Guide & FAQs

Q1: My freshly opened batch was a free-flowing powder, but after a month in the desiccator, it has formed hard clumps. Why did this happen, and is it ruined? A: This is a classic presentation of moisture-induced capillary bridging, often occurring when ambient humidity temporarily exceeds the compound's CRH during handling, followed by rapid drying in the desiccator. Mechanism: When the HCl salt absorbs moisture, a thin layer of saturated solution forms on the particle surface (deliquescence). When placed back in a desiccator, this moisture evaporates, precipitating solid bridges between particles and causing "caking"[4]. Action: Do not aggressively mill the caked powder, as mechanochemical stress can induce further polymorphic changes. The batch is likely chemically intact but physically altered. Verify purity via HPLC and water content via Karl Fischer (KF) titration. If purity is >99%, gently break the clumps under a dry nitrogen atmosphere.

Q2: During HPLC analysis of a stored batch, I am seeing peak broadening or a secondary peak that wasn't there initially. Is the compound degrading? A: Not necessarily degrading into impurities, but it may be disproportionating. Mechanism: Hydrochloride salts can lose hydrogen chloride gas over time or disproportionate to the free base in the presence of trace moisture[1][2]. The free base and the HCl salt have different partition coefficients, which can manifest as peak shape anomalies or split peaks in sensitive chromatographic conditions. Action: Dissolve the sample in a highly buffered mobile phase to force uniform ionization before injection. If the secondary peak disappears, it was a disproportionation artifact. If it remains, true chemical degradation has occurred.

Q3: We are scaling up synthesis. Should we consider converting the HCl salt to a free base or a different salt form for bulk storage? A: It depends on your downstream formulation needs. The free base of bicyclic compounds is typically nonpolymorphic and nonhygroscopic, offering superior solid-state stability[2]. However, changing the salt form (e.g., to a mesylate, benzoate, or co-crystal) will drastically alter aqueous solubility[5]. If solubility is paramount, retain the HCl salt but implement stringent environmental controls (see Storage Protocols).

Mandatory Visualization: Moisture Degradation & Mitigation Workflow

StabilityWorkflow Start Evaluate 2-Azabicyclo[2.2.1]heptane -4-carboxylic acid HCl Moisture Environmental Moisture Exposure (RH > CRH) Start->Moisture Adsorption Surface Water Adsorption & Dissociation Moisture->Adsorption Path1 Capillary Condensation (Physical Instability) Adsorption->Path1 Path2 Microenvironmental pH Shift (Chemical Instability) Adsorption->Path2 Caking Deliquescence & Caking Path1->Caking Disprop Disproportionation to Free Base Path2->Disprop Mitigation Implementation of Storage Protocols (Desiccants, N2 Purge, 2-8°C) Caking->Mitigation Disprop->Mitigation

Caption: Mechanistic pathway of moisture-induced physical and chemical instability and mitigation.

Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) for CRH Determination Purpose: To establish the exact humidity threshold at which the compound begins to rapidly absorb moisture, dictating facility handling requirements[4].

  • Preparation: Tare the DVS microbalance with a clean quartz sample pan.

  • Loading: Load 10–20 mg of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride.

  • Drying Cycle: Equilibrate the sample at 0% RH and 25°C until the mass change is <0.002% per minute (establishes a dry baseline).

  • Sorption Cycle: Program the DVS to increase RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached ( dm/dt<0.002%/min ).

  • Desorption Cycle: Decrease RH in 10% increments back to 0% RH to check for hysteresis (indicative of hydrate formation).

  • Analysis: Plot mass change (%) vs. RH. The CRH is the inflection point where mass gain increases exponentially.

Protocol 2: Optimal Long-Term Storage & Handling Purpose: A self-validating system to prevent moisture ingress during long-term storage of hygroscopic HCl salts.

  • Primary Packaging: Place the lyophilized or dry powder into a static-dissipative LDPE (Low-Density Polyethylene) bag. Squeeze out excess air and heat-seal.

  • Secondary Packaging: Place the primary bag into an aluminum foil-laminated moisture-barrier bag (MBB).

  • Desiccant Addition: Add activated silica gel packets (or Drierite) into the MBB. Crucial causality: The desiccant must be in the secondary bag, not the primary, to prevent chemical cross-contamination while maintaining a 0% RH microenvironment.

  • Inerting: Purge the MBB with dry Nitrogen ( N2​ ) or Argon gas for 5 seconds to displace oxygen and ambient moisture. Heat-seal immediately.

  • Storage: Store at 2–8°C. Note: When retrieving the sample, allow the sealed bag to reach room temperature before opening to prevent condensation on the cold powder.

Data Presentation: Stability & Storage Matrix

The following table summarizes the quantitative stability thresholds and recommended actions for bicyclic amino acid hydrochloride salts based on empirical DVS and accelerated stability data[2][4].

Storage ConditionRelative Humidity (RH)Expected Mass GainPhysical State OutcomeRecommended Action
0 - 30% RH (Desiccator)< 30%< 0.5%Free-flowing powder, stableIdeal handling condition.
40 - 60% RH (Ambient)40 - 60%1.0% - 2.5%Slight clumping, reversibleLimit exposure to < 1 hour during weighing.
75% RH (Accelerated)75%> 5.0%Deliquescence, severe cakingUnacceptable. Requires dehumidified facility.
90% RH (Stress)90%> 15.0%Disproportionation, liquefactionDiscard or re-purify batch.

Sources

Reference Data & Comparative Studies

Validation

2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl vs proline in conformational restriction

In the rational design of peptidomimetics and small-molecule therapeutics, managing the entropic penalty of target binding is a paramount objective. While L-proline is the canonical choice for introducing backbone kinks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the rational design of peptidomimetics and small-molecule therapeutics, managing the entropic penalty of target binding is a paramount objective. While L-proline is the canonical choice for introducing backbone kinks and secondary structures (such as β -turns or polyproline helices), its inherent conformational heterogeneity often dilutes target affinity. To overcome this, medicinal chemists increasingly utilize bridged bicyclic amino acids.

This guide provides an objective, data-supported comparison between standard L-Proline and the highly constrained 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl , detailing their structural mechanics, quantitative differences, and the experimental workflows required to validate their integration into drug discovery pipelines.

Mechanistic Foundations of Conformational Restriction

The Proline Baseline: Flexibility and Isomerization

L-proline is unique among proteinogenic amino acids because its side chain cyclizes onto the backbone nitrogen, forming a pyrrolidine ring. This restricts the backbone ϕ (phi) dihedral angle to approximately -60°. However, the ψ (psi) angle remains relatively flexible. More critically, the tertiary amide bond preceding proline undergoes dynamic cis-trans isomerization. The energy barrier for this uncatalyzed isomerization is approximately 20 kcal/mol[1]. In solution, this results in a heterogeneous conformational ensemble (typically 5–10% cis), meaning the peptide must pay a significant entropic penalty to lock into a single bioactive conformation upon binding.

The Bicyclic Upgrade: 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid

To eliminate this heterogeneity, 2-azabicyclo[2.2.1]heptane-4-carboxylic acid incorporates a methylene bridge that fuses the pyrrolidine ring into a rigid bicyclic framework. This structural modification achieves three critical outcomes:

  • Locked Ring Pucker: The bridged system physically prevents the ring from interconverting between envelope and half-chair conformations.

  • Severe ϕ and ψ Restriction: The spatial bulk of the bridgehead substitution (at the 4-position) severely limits the rotational freedom of the backbone[2].

  • Isomerization Bias: The steric clash induced by the bicyclic scaffold strongly biases the ω (omega) angle, often locking the peptide bond into a strictly trans conformation. This essentially eliminates the cis-trans mixture, pre-organizing the molecule for target engagement[3].

Logical_Relationship A L-Proline (Dynamic Cis/Trans Isomerization) C Conformational Heterogeneity (Entropic Penalty upon Binding) A->C Flexible Psi/Omega angles B 2-Azabicyclo[2.2.1]heptane (Locked Bridged Bicyclic System) D Pre-organized Bioactive Conformation (Entropic Benefit upon Binding) B->D Restricted Phi/Psi/Omega E Lower Target Affinity & Metabolic Vulnerability C->E F High Target Affinity & Enhanced Pharmacokinetics D->F

Caption: Logical relationship between conformational restriction and drug efficacy.

Quantitative Comparison

The following table summarizes the distinct biophysical and thermodynamic parameters of both compounds when incorporated into a peptide backbone.

ParameterL-Proline2-Azabicyclo[2.2.1]heptane-4-carboxylic acid
Ring System Monocyclic (Pyrrolidine)Bridged Bicyclic
ϕ (Phi) Angle Restricted (~ -60° to -75°)Highly Locked (Rigidified by methylene bridge)
ψ (Psi) Angle Flexible (-55° to +150°)Highly Restricted
ω (Omega) Isomerization Dynamic (Barrier ~20 kcal/mol)Strongly Biased (Often strictly trans)
Conformational State Heterogeneous (5-10% cis in solution)Homogeneous (Pre-organized)
Metabolic Stability Susceptible to ring oxidationHigh (Sterically shielded bridgehead)

Experimental Workflow: Synthesis & Conformational Validation

Working with highly constrained bicyclic amino acids requires specialized protocols. The following self-validating workflow ensures successful coupling and verifies the intended conformational lock.

Step 1: Solid-Phase Peptide Synthesis (SPPS) Coupling

  • Causality: The bridged bicyclic system introduces severe steric hindrance at both the reacting amine and the bridgehead carboxylic acid. Standard coupling reagents (e.g., HBTU/DIPEA) will typically result in truncated sequences due to slow reaction kinetics.

  • Action: Employ highly reactive uronium/triazole reagents such as HATU paired with HOAt to stabilize the highly reactive active ester intermediate. Extend coupling times to 2–4 hours at room temperature, and utilize a double-coupling strategy.

Step 2: Cleavage and RP-HPLC Purification

  • Causality: The rigid, hydrophobic nature of the bicyclic system alters the chromatographic behavior of the peptide compared to its proline analog.

  • Action: Cleave the peptide using a standard TFA/TIS/H 2​ O (95:2.5:2.5) cocktail. Purify via RP-HPLC using a C18 column with a shallow acetonitrile gradient (e.g., 0.5% B/min) to achieve baseline resolution.

Step 3: NMR Structural Validation (The Self-Validating Step)

  • Causality: To prove that the entropic penalty has been mitigated, one must empirically prove the absence of the cis isomer.

  • Action: Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY in aqueous buffer or DMSO- d6​ .

  • Validation Logic: If the peptide bond is locked in a trans conformation, strong NOE cross-peaks will be observed between the Hα of the preceding residue and the bridgehead/delta protons of the bicyclic system. The complete absence of Hα

    cross-peaks (which uniquely identify a cis bond) mathematically validates the success of the conformational restriction.

Step 4: Target Binding Affinity Assay (SPR)

  • Causality: A successfully pre-organized conformation will demonstrate altered binding kinetics.

  • Action: Evaluate Kon​ and Koff​ rates using Surface Plasmon Resonance (SPR). The bicyclic analog should demonstrate a significantly faster Kon​ rate compared to the proline control, as the energy required to fold into the bioactive conformation has been synthetically paid in advance.

Experimental_Workflow W1 Solid-Phase Peptide Synthesis (SPPS) Coupling with HATU/HOAt W2 Cleavage & RP-HPLC Purification W1->W2 W3 2D NMR (NOESY/ROESY) Isomerization Analysis W2->W3 W4 Target Binding Assay (SPR / FP) W3->W4

Caption: Experimental workflow for synthesizing and validating restricted peptidomimetics.

Case Studies in Drug Development

The theoretical benefits of 2-azabicyclo[2.2.1]heptane derivatives have translated into measurable clinical and preclinical successes:

  • SARS-CoV-2 3CL Protease Inhibitors: In the optimization of antiviral peptidomimetics (analogous to nirmatrelvir), researchers replaced the P2 pyrrolidine ring with various bicyclic systems. The incorporation of a [2.2.1] azabicyclic ring not only maintained high enzymatic potency but significantly improved microsomal stability and pharmacokinetic profiles by shielding the ring from metabolic oxidation[4][5].

  • Apoptosis (XIAP) Inhibitors: In the development of anticancer agents targeting the XIAP protein, replacing standard proline with an exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivative resulted in a peptide mimic that displayed strictly the trans conformation. This perfectly mimicked the natural AVPI tetrapeptide binding state, yielding highly potent target engagement[3].

References

  • Proline Cis−Trans Isomerization and Protein Folding.
  • Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. PMC.
  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. PMC.
  • Feature Article - Designing new molecular tools to study the life and death of a cancer cell. Experimental Biology and Medicine.
  • Bicyclic Conformationally Restricted Diamines.

Sources

Comparative

Comparing bicyclic scaffolds: 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl vs 2-azabicyclo[2.2.2]octane

The medicinal chemistry landscape is aggressively shifting toward "escaping flatland"—increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) to improve aqueous solubility, reduce off-target promiscuity, and enhance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The medicinal chemistry landscape is aggressively shifting toward "escaping flatland"—increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) to improve aqueous solubility, reduce off-target promiscuity, and enhance overall metabolic stability[1]. While monocyclic rings like piperidine and proline are ubiquitous in drug design, their conformational flexibility and susceptibility to cytochrome P450 (CYP450)-mediated oxidation often present severe metabolic liabilities.

Bridged bicyclic scaffolds offer an elegant solution. By conformationally locking the amine core, chemists can precisely direct exit vectors while sterically shielding vulnerable C-H bonds from enzymatic attack[2]. This guide provides an objective, head-to-head comparison of two premier bioisosteres: 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl and 2-Azabicyclo[2.2.2]octane , detailing their physicochemical profiles, mechanistic applications, and the self-validating experimental protocols required to evaluate them.

Structural and Physicochemical Profiling

Choosing between a [2.2.1] and a [2.2.2] bicyclic system is not merely a matter of molecular weight; it fundamentally alters the 3D spatial arrangement of the molecule's pharmacophores. The table below summarizes the quantitative and qualitative differences between the two scaffolds.

Property2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl2-Azabicyclo[2.2.2]octane
Ring System Bridged [2.2.1] (Norbornane-like core)Bridged [2.2.2] (Bicyclooctane/Isoquinuclidine core)
Conformational State Extremely rigid (locked boat-like conformation)Rigid (locked twisted boat/chair hybrid)
Primary Bioisosteric Role Proline, Piperidine-4-carboxylic acid (Isonipecotic acid)Piperidine, Pyridine, para-substituted Phenyl rings
Fsp3​ Contribution High (100% sp³ core)High (100% sp³ core)
Lipophilicity (logD impact) Low to Moderate (Polar carboxylic acid offsets amine)High (Highly lipophilic, bulky hydrocarbon core)
Metabolic Stability Excellent (Shielded C-H bonds prevent α-oxidation)Excellent (Steric bulk blocks CYP450 access)

Mechanistic Insights & Causality in Scaffold Selection

The decision to deploy one scaffold over the other relies heavily on the target's binding pocket requirements and the desired pharmacokinetic profile.

2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl This scaffold is a highly strained, compact system. The addition of the 4-carboxylic acid moiety provides a highly specific polar exit vector, making it an exceptional bioisostere for proline or isonipecotic acid.

  • Causality in Design: The rigid geometry precisely positions pharmacophores for tight target engagement while preventing the intramolecular cyclization that frequently degrades linear or monocyclic peptide analogs. For example, in the development of DPP-4 inhibitors like Neogliptin, the [2.2.1] core ensures optimal interaction with the active site, yielding sub-nanomolar potency (IC50 = 16.8 nM) and superior ADME properties compared to flexible pyrrolidines[3].

2-Azabicyclo[2.2.2]octane The [2.2.2] isoquinuclidine system is slightly bulkier, less strained, and highly lipophilic.

  • Causality in Design: Its high symmetry and lipophilicity make it an ideal replacement for para-substituted benzenes or piperidines in central nervous system (CNS) targets, where blood-brain barrier (BBB) penetration is paramount[1]. The rigid "U-shape" orientation it forces upon substituents has been critical in designing brain-permeable γ-secretase inhibitors for Alzheimer's disease[4] and potent ELOVL6 inhibitors for metabolic disorders[5].

ScaffoldLogic Start Target: Piperidine/Proline Bioisosteric Replacement Eval Evaluate Required Exit Vectors & Lipophilicity Start->Eval Option1 2-Azabicyclo[2.2.1]heptane- 4-carboxylic acid (Compact, High Strain) Eval->Option1 Needs polar vector & compact 3D space Option2 2-Azabicyclo[2.2.2]octane (Bulkier, High Lipophilicity) Eval->Option2 Needs lipophilic bulk & BBB crossing App1 Peptidomimetics & DPP-4 Inhibitors Option1->App1 App2 CNS Drugs & γ-Secretase Inhibitors Option2->App2

Decision logic for selecting between [2.2.1] and[2.2.2] bicyclic scaffolds.

Self-Validating Experimental Protocols

To objectively evaluate the performance enhancements provided by these scaffolds, researchers must deploy rigorous, self-validating assays. Below are the standard protocols for assessing the key advantages of these bioisosteres: metabolic stability and membrane permeability.

Protocol 1: In Vitro Microsomal Metabolic Stability Assay

Flexible piperidines are prone to α-oxidation and N-dealkylation by CYP450 enzymes. Bridged bicycles sterically shield these sites. This protocol validates the metabolic advantage of the chosen scaffold by measuring intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound (e.g., the [2.2.1] or [2.2.2] derivative) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation & Self-Validation: Add an NADPH regenerating system (1 mM final concentration) to initiate the enzymatic reaction.

    • Self-Validation Step: Run a parallel control sample containing the compound and microsomes without NADPH. This isolates CYP450-mediated metabolism from chemical instability or non-specific protein binding.

  • Sampling & Quenching: At time intervals of t=0,15,30,and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

AssayWorkflow Prep Prepare 1 µM Compound in Buffer Microsomes Add Human Liver Microsomes (0.5 mg/mL) Prep->Microsomes Incubate Incubate at 37°C (0, 15, 30, 60 min) Microsomes->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Step-by-step experimental workflow for evaluating in vitro microsomal stability.
Protocol 2: PAMPA-BBB for CNS Penetration

Because the 2-azabicyclo[2.2.2]octane core is frequently utilized to drive CNS exposure[4], the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is required to quantify passive diffusion.

Step-by-Step Methodology:

  • Donor Plate Preparation: Dissolve the bicyclic compounds in DMSO to a 10 mM stock, then dilute to 10 µM in PBS (pH 7.4). Add 300 µL of this solution to the wells of the donor plate.

  • Acceptor Plate Preparation: Coat the PVDF membrane of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane). Add 200 µL of fresh PBS to the acceptor wells.

  • Incubation & Self-Validation: Assemble the donor and acceptor plates into a sandwich and incubate at room temperature for 18 hours in a humidity chamber.

    • Self-Validation Step: Include Verapamil (high permeability standard) and Theophylline (low permeability standard) in adjacent wells to ensure membrane integrity and assay calibration.

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Peff​ ) to confirm the lipophilic advantage of the [2.2.2] scaffold.

References

  • BenchChem. Navigating the Scaffold Maze: A Comparative Guide to Alternatives for 2-Azabicyclo[2.2.1]heptane in Drug Design. 2

  • Maslov, I., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals. 3

  • Bischoff, F., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry. 4

  • Merck Research Laboratories (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry. 5

  • Nature Communications (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. 1

Sources

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl, a non-chromophoric, chiral bicyclic amino acid. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a comprehensive understanding of the methodological choices and their validation, grounded in scientific principles and regulatory expectations.

The Analytical Challenge: Unveiling the Purity of a Non-Chromophoric Amino Acid

2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl presents a unique analytical challenge due to its lack of a significant UV-absorbing chromophore.[1][2][3] This characteristic renders direct analysis by conventional HPLC with UV detection ineffective. Consequently, a derivatization step is necessary to introduce a chromophoric or fluorophoric tag to the molecule, enabling sensitive and accurate quantification.[4][5][6] This guide will focus on a validated pre-column derivatization HPLC method and compare it with alternative analytical technologies.

Proposed HPLC Method with Pre-Column Derivatization

A robust and reliable HPLC method with pre-column derivatization is proposed for the routine purity analysis of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl.

Method Parameters
ParameterRecommended ConditionRationale
Column Chiral Stationary Phase (CSP), e.g., Astec CHIROBIOTIC® T (Teicoplanin-based)To resolve the enantiomers of the chiral analyte and any potential chiral impurities.[7][8]
Mobile Phase Isocratic or Gradient elution with Acetonitrile and a buffered aqueous phase (e.g., Ammonium Acetate or Ammonium Formate)Provides good separation of the derivatized analyte from impurities on a reversed-phase or chiral column. The use of volatile buffers makes the method compatible with mass spectrometry if needed.
Derivatization Reagent 9-fluorenylmethyl chloroformate (FMOC-Cl)Reacts with primary and secondary amines to form a highly fluorescent derivative with strong UV absorbance, enabling sensitive detection.
Detector Fluorescence Detector (FLD) and/or UV-Vis DetectorFLD offers higher sensitivity and selectivity for the FMOC derivative compared to UV detection.
Column Temperature 25 - 40 °CTo ensure reproducible retention times and peak shapes.
Flow Rate 0.8 - 1.2 mL/minOptimized for the chosen column dimensions to achieve efficient separation.
Injection Volume 5 - 20 µLDependent on the concentration of the sample and the sensitivity of the detector.
Experimental Protocol: Step-by-Step

A. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl reference standard and dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution in the same diluent.

B. Derivatization Procedure:

  • To 100 µL of the standard or sample solution, add 200 µL of a borate buffer (pH 9.0).

  • Add 200 µL of a 10 mM solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture for 30 seconds and allow it to react at room temperature for 10 minutes.

  • Quench the reaction by adding 100 µL of a 100 mM solution of glycine.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

C. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the derivatized standard and sample solutions.

  • Monitor the chromatogram at the appropriate UV wavelength (e.g., 265 nm) or fluorescence excitation/emission wavelengths (e.g., 265 nm / 315 nm) for the FMOC derivative.

HPLC Method Validation: A Framework for Trustworthiness

The proposed HPLC method must be validated to ensure it is fit for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][9][10][11]

Validation Parameters and Acceptance Criteria
Validation ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradation products, and matrix components.The peak for the derivatized analyte should be well-resolved from other peaks (Resolution > 2.0). Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity To establish a linear relationship between the concentration of the analyte and the detector response.A linear regression analysis of at least five concentrations across the range should yield a correlation coefficient (r²) ≥ 0.999.
Range To define the concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for an assay.
Accuracy To determine the closeness of the test results to the true value.The percent recovery should be within 98.0% to 102.0% for the assay of the drug substance.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.- Repeatability (Intra-assay): RSD ≤ 1.0% for six replicate injections. - Intermediate Precision (Inter-assay): RSD ≤ 2.0% when analyzed by different analysts on different days with different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision (RSD ≤ 10%) and accuracy.
Robustness To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within the acceptance criteria when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.
System Suitability To ensure that the chromatographic system is adequate for the intended analysis.Parameters such as theoretical plates (>2000), tailing factor (<2.0), and repeatability of injections (RSD ≤ 1.0%) should be monitored.
Validation Workflow Diagram

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Execution cluster_3 Validation Report Method_Development Propose HPLC Method (Column, Mobile Phase, Derivatization) Validation_Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Method_Development->Validation_Protocol Finalize Method Specificity Specificity Validation_Protocol->Specificity Execute Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Validation_Report Compile & Review Data Approve Method System_Suitability->Validation_Report Consolidate Results

Caption: A workflow for the validation of the proposed HPLC method.

Comparative Analysis of Alternative Analytical Techniques

While the proposed HPLC method is robust, it is essential to consider alternative techniques that may offer advantages in specific scenarios.

Performance Comparison
TechniquePrincipleAdvantagesDisadvantages
HPLC with ELSD/CAD Separation by HPLC, followed by detection based on light scattering from nebulized, non-volatile analyte particles.[1][2][3][12][13]- Universal detection for non-chromophoric compounds. - No derivatization required.- Lower sensitivity compared to fluorescence detection. - Non-linear response may require more complex calibration. - Requires volatile mobile phases.
Hydrophilic Interaction Liquid Chromatography (HILIC) A variation of normal-phase chromatography that uses a hydrophilic stationary phase and a high organic content mobile phase to retain polar compounds.[9][14][15][16][17]- Good retention of highly polar amino acids without derivatization. - Compatible with mass spectrometry.- Can be less robust than reversed-phase chromatography. - Requires careful mobile phase preparation.
Ion-Exchange Chromatography (IEC) Separation based on the reversible interaction between charged analyte molecules and a charged stationary phase.[18][19][20][21][22]- Gold standard for amino acid analysis. - High resolution and selectivity.- Often requires dedicated instrumentation (amino acid analyzer). - Can be time-consuming.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.[5][23][24][25][26]- Fast separations. - Reduced solvent consumption ("green" chromatography). - Excellent for chiral separations.- Requires specialized instrumentation. - Limited to analytes soluble in supercritical CO2.
Capillary Electrophoresis (CE) Separation of ions in a capillary based on their electrophoretic mobility in an applied electric field.[10][27][28][29][30]- High separation efficiency. - Very small sample and reagent consumption.- Lower concentration sensitivity compared to HPLC. - Can be less robust for routine QC.
Quantitative NMR (qNMR) A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[4][11][31][32][33]- No chromatography or derivatization required. - Provides structural information. - Highly accurate and precise.- Lower sensitivity than chromatographic methods. - Requires a high-field NMR spectrometer. - Not suitable for trace impurity analysis.
Logical Relationship of Method Selection

Method Selection Logic cluster_Decision Primary Analytical Need cluster_Methods Recommended Method Analyte_Properties Analyte: 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl - Non-chromophoric - Chiral - Polar Routine_QC Routine Purity & Impurity Profiling Analyte_Properties->Routine_QC High_Throughput High-Throughput Screening Analyte_Properties->High_Throughput Absolute_Quant Absolute Quantification (Primary Standard) Analyte_Properties->Absolute_Quant HPLC_Deriv HPLC with Derivatization (UV/FLD) Routine_QC->HPLC_Deriv High Sensitivity & Established Validation HPLC_ELSD_CAD HPLC with ELSD/CAD Routine_QC->HPLC_ELSD_CAD Avoids Derivatization SFC SFC High_Throughput->SFC Speed & Reduced Solvent qNMR qNMR Absolute_Quant->qNMR Primary Method without Reference Standard

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion and Future Perspectives

The validated pre-column derivatization HPLC method with fluorescence or UV detection provides a robust, sensitive, and reliable approach for the purity analysis of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl in a regulated environment. The comprehensive validation according to ICH guidelines ensures the trustworthiness of the analytical data.

For specific applications, alternative techniques offer distinct advantages. HPLC with universal detectors like ELSD or CAD eliminates the need for derivatization, simplifying sample preparation. HILIC is well-suited for retaining such a polar compound without derivatization, especially when coupled with mass spectrometry. SFC presents a "greener" and faster alternative, particularly for chiral separations. qNMR stands out as a powerful tool for absolute quantification without the need for a specific reference standard.

The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, throughput, available instrumentation, and the regulatory context. As analytical technologies continue to evolve, methods like SFC and qNMR are expected to play an increasingly important role in the pharmaceutical industry.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM); 2018. [Link]

  • European Medicines Agency. Guideline on the validation of bioanalytical methods. European Medicines Agency, Committee for Medicinal Products for Human Use (CHMP); 2011. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Waters Corporation. A Guide to Quantitative NMR (qNMR). [Link]

  • Agilent Technologies. 1260 Infinity II Evaporative Light Scattering Detector. [Link]

  • ICH Guideline Q14: Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2022. [Link]

  • Wikipedia. Charged aerosol detector. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. Amino Acids Analysis. [Link]

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Csapo, J., et al. "Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization." Acta Universitatis Sapientiae, Alimentaria 1.1 (2008): 5-21.
  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Biochrom. How does an Amino Acid Analyser work?. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of analytical methods for the determination of the purity of reference materials by means of 1H-NMR spectroscopy. Journal of pharmaceutical and biomedical analysis, 38(5), 813-823.
  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. [Link]

  • HPLC. Direct analysis of amino acids by HILIC–eSI-MS. [Link]

  • Kasicka, V., & Prusik, Z. (1983). Separation of amino acids by capillary electrophoresis.
  • Phenomenex. Chiral Super Critical Fluid Chromatography. [Link]

  • PubMed. Biomedical applications of amino acid detection by capillary electrophoresis. [Link]

  • HWI group. Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]

  • Agilent Technologies. Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. [Link]

  • SciSpace. Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatization Using 1,2-Naphthoquinone-4-Sulfonate. [Link]

  • Waters Corporation. Charged Aerosol Detector. [Link]

  • ResearchGate. A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. [Link]

  • Chromatography Online. Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. [Link]

  • RSC Publishing. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. [Link]

  • Woiwode, U., et al. "Imaging Peptide and Protein Chirality via Amino Acid Analysis by Chiral× Chiral Two-Dimensional Correlation Liquid Chromatography." Analytical Chemistry 90.13 (2018): 7963-7971.
  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • PubMed. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. [Link]

  • Chiral Technologies. Amino Acid Database. [Link]

Sources

Comparative

Biological Activity Comparison of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl Enantiomers in Targeted Drug Discovery

Executive Summary In modern rational drug design, controlling the conformational flexibility of a pharmacophore is paramount for achieving high target affinity and selectivity. 2-Azabicyclo[2.2.1]heptane-4-carboxylic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, controlling the conformational flexibility of a pharmacophore is paramount for achieving high target affinity and selectivity. 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is a highly rigid, bridged bicyclic amino acid scaffold that has emerged as a superior alternative to flexible monocyclic rings (like piperidine or pyrrolidine) [3]. Supplied as a stable hydrochloride salt to prevent amine oxidation, this scaffold provides a fixed geometric vector for substituents.

Because the bicyclic framework locks the molecule into a single conformation, the biological activity of its derivatives is entirely dictated by its absolute stereochemistry. This guide provides an in-depth comparison of the (1S,4S) and (1R,4R) enantiomers, demonstrating how chiral switching within this scaffold impacts target binding, specifically in the context of Lysine-specific demethylase 1 (LSD1) inhibitors [1] and Retinoic acid-related orphan receptor gamma t (RORγt) modulators [2].

Structural Rationale & Mechanistic Causality

The Power of Bridgehead Vector Projection

Traditional cyclic amino acids suffer from ring-flipping, which dilutes the effective concentration of the active conformer and increases the entropic penalty upon target binding. The 2-azabicyclo[2.2.1]heptane system solves this by physically locking the ring.

  • The 4-Position (Bridgehead): The carboxylic acid is situated at the bridgehead, projecting substituents along a rigid, non-rotatable axis.

  • The 2-Position (Secondary Amine): The basic amine serves as a critical hydrogen bond donor/acceptor.

The Causality of Chiral Recognition: In the asymmetric environment of an enzyme's active site, the spatial relationship between the 2-amine and the 4-carboxamide extension is critical. The (1S,4S) enantiomer projects the amine at a specific angle relative to the bridgehead vector. The (1R,4R) enantiomer projects it in the exact mirror image. If the (1S,4S) configuration perfectly aligns the basic amine with an acidic residue in the target pocket, the (1R,4R) configuration will invariably drive the amine into the steric wall of the binding pocket, leading to a catastrophic loss of binding affinity.

Pathway LSD1 LSD1 Enzyme (Active) Product Demethylated H3K4 (Repressed State) LSD1->Product catalysis Substrate H3K4me1/2 Substrate Substrate->LSD1 binds EnantS (1S,4S)-Enantiomer Conjugate EnantS->LSD1 high affinity binding Blocked Inhibited LSD1 (Gene Activation) EnantS->Blocked forms EnantR (1R,4R)-Enantiomer Conjugate EnantR->LSD1 steric clash (weak binding)

Figure 1: Mechanistic divergence of enantiomeric conjugates in LSD1 enzymatic inhibition.

Biological Activity Comparison (Enantiomeric SAR)

To objectively compare the performance of the enantiomers, we examine their integration into LSD1 inhibitor scaffolds [1]. LSD1 is a critical epigenetic target in oncology (e.g., small cell lung cancer and acute myeloid leukemia). Bridged bicyclic scaffolds are specifically employed here to enhance Blood-Brain Barrier (BBB) penetration compared to flexible analogs.

Quantitative Performance Data

The following table summarizes the biological and pharmacokinetic performance of representative LSD1 inhibitor conjugates synthesized from the respective 2-azabicyclo[2.2.1]heptane-4-carboxylic acid enantiomers, compared against a standard flexible piperidine alternative.

Scaffold Core IncorporatedLSD1 IC₅₀ (nM)Cellular EC₅₀ (nM)BBB Permeability ( Papp​×10−6 cm/s)Metabolic Half-life ( T1/2​ min, Human Microsomes)
(1S,4S)-2-Azabicyclo[2.2.1]heptane 4.2 ± 0.518 ± 214.5 (High)> 120
(1R,4R)-2-Azabicyclo[2.2.1]heptane > 5,000> 10,00012.8 (High)> 120
Flexible Piperidine-4-carboxylic acid 45.0 ± 5.2210 ± 154.2 (Low)45

Analysis of Results:

  • Eudismic Ratio: The biological activity exhibits a massive eudismic ratio (ratio of activities between enantiomers) of >1000. The (1S,4S)-isomer acts as the eutomer (active), perfectly mimicking the transition state geometry required for LSD1 FAD-pocket binding. The (1R,4R)-isomer is the distomer (inactive).

  • Performance vs. Alternatives: Compared to the flexible piperidine alternative, the (1S,4S)-bicyclic core improves biochemical potency by 10-fold due to the reduced entropic penalty upon binding. Furthermore, the lipophilic shielding of the bridged system increases BBB permeability by >3-fold, making it superior for CNS-targeted oncology [1].

Experimental Protocols & Methodologies

To ensure scientific integrity, the evaluation of these enantiomers requires rigorous chiral resolution and self-validating biological assays.

Protocol A: Chiral Resolution and Purity Validation (SFC)

Because the compound is supplied as a hydrochloride salt, it must be derivatized (e.g., Boc-protection) or carefully buffered for chiral separation.

  • Sample Preparation: Dissolve the racemic 2-azabicyclo[2.2.1]heptane-4-carboxylic acid derivative in HPLC-grade Methanol (10 mg/mL).

  • SFC Conditions:

    • Column: Chiralpak IC (250 × 4.6 mm, 5 µm).

    • Mobile Phase: CO₂ / Methanol with 0.1% Diethylamine (DEA) to suppress amine ionization (80:20 v/v).

    • Flow Rate: 3.0 mL/min at 120 bar backpressure and 35°C.

  • Self-Validating Step: Inject a true racemic mixture first. You must observe two distinct peaks with a resolution factor ( Rs​ ) > 2.0 and a 1:1 integration ratio. Only then, inject the isolated (1S,4S) and (1R,4R) batches to confirm enantiomeric excess (ee > 99%).

Protocol B: TR-FRET LSD1 Demethylase Activity Assay

To measure the IC₅₀ differences objectively, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Reagent Assembly: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS, 1 mM DTT).

  • Enzyme/Substrate Incubation: Add 2 nM recombinant human LSD1 enzyme to 384-well plates. Add the enantiomeric conjugates at varying concentrations (10,000 nM down to 0.1 nM in 3-fold dilutions). Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 20 nM of biotinylated H3K4me2 peptide substrate. Incubate for 60 minutes.

  • Detection: Add Eu-labeled anti-demethylated H3K4 antibody and Streptavidin-APC.

  • Self-Validating Step: Include Vafidemstat (a known LSD1 inhibitor) as a positive control in columns 1 and 2. Calculate the Z'-factor for the plate; the assay is only valid if Z' > 0.6, ensuring the >1000-fold difference between the (1S,4S) and (1R,4R) enantiomers is biologically real and not assay noise.

Protocol Start Racemic 2-Azabicyclo[2.2.1]heptane -4-carboxylic acid HCl Desalt Free Basing & Derivatization Start->Desalt SFC Chiral SFC Separation (Chiralpak IC) Desalt->SFC IsomerS (1S,4S)-Derivative (ee > 99%) SFC->IsomerS Peak 1 IsomerR (1R,4R)-Derivative (ee > 99%) SFC->IsomerR Peak 2 Assay TR-FRET Biological Activity Assay IsomerS->Assay IsomerR->Assay Data IC50 & SAR Determination Assay->Data

Figure 2: Experimental workflow for the isolation and biological evaluation of enantiomeric conjugates.

Conclusion

The substitution of flexible cyclic amines with the 2-azabicyclo[2.2.1]heptane-4-carboxylic acid scaffold represents a sophisticated strategy in medicinal chemistry to improve potency and CNS exposure. However, the rigid vector projection means that biological activity is exquisitely sensitive to stereochemistry. As demonstrated in LSD1 targeted therapies, the (1S,4S) enantiomer acts as a highly potent eutomer, while the (1R,4R) enantiomer is virtually inactive due to severe steric clashes within the catalytic pocket. Rigorous chiral chromatography and validated TR-FRET assays are mandatory to exploit this scaffold effectively.

References

  • Title: WO2024141757A1 - Lsd1 modulators Source: Google Patents URL
  • Source: Googleapis.com (WIPO)
  • Title: PubChemLite - (1s)-2-azabicyclo[2.2.
Validation

X-ray crystallography validation of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl structure

Unambiguous Structural Validation of Conformationally Restricted Scaffolds: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods for 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl Executive Summary Fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Structural Validation of Conformationally Restricted Scaffolds: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods for 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl

Executive Summary

For drug development professionals, the precise structural elucidation of rigid pharmacophores is a non-negotiable quality control step. The 2-azabicyclo[2.2.1]heptane scaffold is a conformationally restricted, bridged bicyclic system frequently utilized in the development of peptidomimetics and CNS-active therapeutics ()[1]. The spatial arrangement of its functional groups dictates its target binding affinity. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative spectroscopic methods, providing a self-validating experimental protocol for the unambiguous determination of the 2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride structure.

The Structural Challenge: Bicyclic Scaffolds in Drug Design

Validating the absolute configuration and ring conformation of strained bicyclic systems presents unique analytical challenges. The 2-azabicyclo[2.2.1]heptane-4-carboxylic acid molecule contains multiple stereocenters and a rigid bridged geometry. While its zwitterionic free base form often complicates purification and structural analysis due to unpredictable intermolecular interactions, isolating it as a hydrochloride (HCl) salt provides a highly ordered hydrogen-bonding network ideal for definitive 3D validation ()[2].

Comparative Modalities: SCXRD vs. NMR vs. Computational

When validating small molecule stereochemistry, researchers typically choose between three primary modalities:

  • Single-Crystal X-ray Diffraction (SCXRD): The unequivocal gold standard. It provides precise bond lengths, bond angles, and absolute configuration in three-dimensional space ()[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Highly effective for exploring dynamics and interactions in a solution state ()[4]. However, it relies on NOESY/ROESY constraints to infer relative stereochemistry, which can be ambiguous for highly strained rings.

  • Computational Modeling & Mass Spectrometry (MS): Provides rapid gas-phase mass validation and predictive 3D conformers via energy minimization, but lacks direct experimental proof of atomic coordinates.

Performance Comparison Data
Analytical FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Computational Modeling & MS
Primary Output 3D atomic coordinates, absolute configurationSolution-state connectivity, relative stereochemistryGas-phase mass, predictive 3D conformers
Sample State Solid (Single Crystal)Solution (Deuterated Solvent)Gas Phase / In Silico
Stereochemical Assignment Definitive (via Flack Parameter)Inferred (via NOESY/ROESY constraints)Predictive (Energy minimization)
Typical Resolution / Accuracy Atomic (< 0.8 Å)Conformational ensembleTheoretical (DFT / Force fields)
Throughput Low to Medium (Crystallization bottleneck)HighVery High
Sample Requirement 0.1 - 0.3 mm high-quality crystal1 - 5 mg soluble compound< 1 µg

Structural Validation Decision Workflow

G A Target Scaffold: 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid B HCl Salt Formation (Introduces Cl- for anomalous dispersion) A->B Solid-State Path E Solution-State NMR (NOESY / ROESY Constraints) A->E Solution-State Path C Single Crystal Growth (Vapor Diffusion / Slow Evaporation) B->C D SCXRD Data Collection (Cu Kα, 100 K) C->D F Structure Solution & Refinement (Anisotropic, Riding H-model) D->F G Validation (Flack Parameter ≈ 0, R1 < 0.05) E->G Complementary Data F->G

Caption: Workflow for structural validation of bicyclic scaffolds via SCXRD and NMR.

Self-Validating Experimental Protocol: SCXRD of the HCl Salt

As an Application Scientist, I emphasize that a robust protocol must be built on causality—understanding why each step is performed—and must include internal validation checkpoints to prevent the propagation of errors.

Phase 1: Salt Formation and Crystal Growth
  • Action: Dissolve the free base of 2-azabicyclo[2.2.1]heptane-4-carboxylic acid in a minimal volume of methanol. Add 1.1 equivalents of methanolic HCl. Induce crystallization via vapor diffusion using diethyl ether as the antisolvent.

  • Causality: The zwitterionic free base often yields amorphous powders. Protonating the secondary amine to form the HCl salt introduces a chloride ion. This chloride acts as a robust, multi-directional hydrogen bond acceptor, bridging the protonated amine and the carboxylic acid to enforce a rigid, predictable crystal lattice.

  • Validation Checkpoint: Examine the precipitate under a polarized light microscope. The appearance of sharp, birefringent crystals (extinguishing light at 90-degree rotations) confirms a highly ordered crystalline lattice rather than an amorphous precipitate.

Phase 2: Crystal Harvesting and Cryocooling
  • Action: Submerge a selected crystal (approx. 0.15 x 0.10 x 0.10 mm) in a perfluoropolyether oil, mount it on a MiTeGen loop, and flash-cool to 100 K in a nitrogen stream.

  • Causality: The hydrophobic oil displaces the mother liquor, preventing the formation of ice rings during diffraction. Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically improves high-angle diffraction intensity and overall resolution.

  • Validation Checkpoint: Monitor the initial diffraction frames. Sharp, well-defined diffraction spots extending beyond 0.8 Å resolution indicate a successful freeze. Diffuse scattering or split spots indicate crystal twinning or cracking, requiring the selection of a new crystal.

Phase 3: Data Collection
  • Action: Irradiate the crystal using a microfocus Cu Kα source (λ = 1.5418 Å) rather than a standard Mo Kα source.

  • Causality: Determining the absolute configuration of light-atom structures (C, H, N, O) is notoriously difficult. However, the chloride ion in the HCl salt exhibits significant anomalous scattering at the Cu Kα wavelength. This anomalous signal is critical for calculating an accurate Flack parameter, allowing for the unambiguous assignment of the chiral centers in the bicyclic ring.

Phase 4: Structure Solution and Refinement
  • Action: Solve the phase problem using intrinsic phasing. Refine non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Causality: Anisotropic refinement accounts for the non-spherical electron density of atoms in the lattice, improving the model's accuracy. The riding model for hydrogens prevents over-parameterization of the data while maintaining geometrically ideal C-H and N-H bond lengths.

  • Validation Checkpoint: The final model must be a self-validating mathematical system. For this specific scaffold, acceptable metrics are: an R1 factor < 0.05 (indicating >95% agreement between the calculated model and experimental data), a Goodness-of-Fit (GoF) near 1.0, and a Flack parameter of 0.0 (±0.1). A Flack parameter near 0 definitively confirms the absolute stereochemistry of the synthesized enantiomer.

References

  • Cooper, D. R., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Expert Opinion on Drug Discovery, National Institutes of Health (PMC). URL:[Link]

  • Cai, M., et al. "Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides." Organic Letters, ACS Publications. URL:[Link]

  • "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." Sygnature Discovery. URL: [Link]

Sources

Comparative

LC-MS/MS quantification methods for 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl in plasma

Title: Advanced LC-MS/MS Quantification Strategies for 2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid in Plasma The Bioanalytical Challenge 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is a highly polar, rigi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced LC-MS/MS Quantification Strategies for 2-Azabicyclo[2.2.1]heptane-4-carboxylic Acid in Plasma

The Bioanalytical Challenge

2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is a highly polar, rigid bicyclic amino acid. It is increasingly utilized as a critical pharmacophore building block in modern drug discovery, notably in the synthesis of DPP-4 inhibitors and LSD1 modulators[1][2]. From a bioanalytical perspective, quantifying this molecule in complex biological matrices like human or animal plasma presents a triad of distinct challenges:

  • Extreme Hydrophilicity (LogP < 0): The molecule is zwitterionic at physiological pH. Consequently, it elutes in the void volume on standard C18 reversed-phase columns, co-eluting with high concentrations of ion-suppressing plasma salts and phospholipids[3].

  • Lack of a Chromophore: The aliphatic nature of the bicyclic ring renders UV/Vis detection completely ineffective, necessitating tandem mass spectrometry (MS/MS)[4].

  • Low Molecular Weight: With a free-base exact mass of ~141.1 Da, the analyte falls into a low m/z range that is highly susceptible to endogenous matrix interference and chemical noise[4].

Mechanistic Comparison of LC-MS/MS Modalities

To bypass void-volume elution and achieve robust quantification, chromatographers must fundamentally alter either the retention mechanism or the molecule itself.

Logic Root Highly Polar Bicyclic Amino Acid (LogP < 0) HILIC HILIC Mode (Polar Stationary Phase) Root->HILIC Direct Analysis RPLC RPLC Mode (C18 Stationary Phase) Root->RPLC Chemical Tagging HILIC_Mech Aqueous Layer Partitioning High Organic Mobile Phase HILIC->HILIC_Mech RPLC_Mech Hydrophobic Interaction Requires Derivatization RPLC->RPLC_Mech HILIC_Out High ESI Efficiency Minimal Prep HILIC_Mech->HILIC_Out RPLC_Out Excellent Resolution Time-Consuming Prep RPLC_Mech->RPLC_Out

Fig 1: Mechanistic decision tree comparing HILIC and RPLC strategies for polar amino acids.

  • Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) Causality: HILIC employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase. Retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase[3]. Because the mobile phase is predominantly organic (>70% acetonitrile), droplet desolvation in the Electrospray Ionization (ESI) source is highly efficient, drastically improving MS sensitivity compared to highly aqueous RPLC conditions[5].

  • Strategy B: Pre-Column Derivatization RPLC-MS/MS Causality: By reacting the secondary amine of the azabicyclo ring with reagents like Dansyl-Cl or FMOC-Cl, a hydrophobic aromatic tag is covalently attached. This shifts the LogP to a positive value, enabling strong retention on standard C18 columns. While this resolves retention issues, it introduces complex, time-consuming sample preparation steps and the risk of incomplete derivatization artifacts[6].

  • Strategy C: Ion-Pairing RPLC-MS/MS (IP-RPLC) Causality: Volatile ion-pairing agents (e.g., perfluoroheptanoic acid) are added to the mobile phase to neutralize the analyte's charge, forming a hydrophobic complex that retains on C18. However, these agents heavily contaminate the MS source and cause severe long-term signal suppression, making this a deprecated approach for high-throughput bioanalysis.

Quantitative Performance Matrix

Performance MetricHILIC-MS/MS (Underivatized)Derivatization RPLC-MS/MSIon-Pairing RPLC-MS/MS
Retention Mechanism Aqueous layer partitioningHydrophobic interaction (tagged)Hydrophobic interaction (complex)
Sample Prep Time ~15 mins (Direct Protein PPT)~60–90 mins (Reaction + LLE)~15 mins (Direct Protein PPT)
ESI+ Sensitivity Excellent (High organic enhanced)Good (Dependent on tag ionization)Poor to Moderate (IP suppression)
Matrix Effect Moderate (Requires stable isotope IS)Low (Late gradient elution)High (Ion-pairing suppression)
Column Equilibration Slow (>10 column volumes)Fast (Standard RPLC)Very Slow (System passivation)
Throughput Suitability Optimal LowModerate

Self-Validating Experimental Protocol: HILIC-MS/MS

Based on the comparative data, underivatized HILIC-MS/MS is the optimal self-validating system for quantifying 2-azabicyclo[2.2.1]heptane-4-carboxylic acid in plasma[6]. The following protocol ensures causality-driven assay integrity.

Workflow N1 Plasma Aliquot (50 µL) N2 Spike IS (Isotope Labeled) N1->N2 N3 Protein PPT (150 µL ACN) N2->N3 N4 Centrifuge (12000g, 4°C) N3->N4 N5 Supernatant Transfer N4->N5 N6 HILIC-MS/MS Analysis N5->N6

Fig 2: High-throughput plasma sample preparation workflow for underivatized HILIC-MS/MS analysis.

Step 4.1: Matrix-Matched Calibration & Internal Standard (IS) Spiking

  • Action: Prepare calibration standards in blank human plasma. Since 2-azabicyclo[2.2.1]heptane-4-carboxylic acid is a synthetic, non-proteinogenic amino acid, endogenous baseline levels are zero, eliminating the need for complex surrogate matrices[6].

  • Validation Check: Spike 50 µL of plasma with 10 µL of a stable-isotope labeled internal standard (e.g., 13C/15N-labeled analogue). Causality: Adding the IS before extraction corrects for any volumetric losses during precipitation and normalizes matrix-induced ion suppression during ESI[6].

Step 4.2: Protein Precipitation (PPT) to Match Initial LC Conditions

  • Action: Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to the 60 µL plasma/IS mixture. Vortex for 2 minutes, then centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Validation Check: Transfer 100 µL of the supernatant directly to an autosampler vial. Causality: A critical failure point in HILIC is injecting highly aqueous samples, which disrupts the immobilized water layer and causes peak splitting. By using a 3:1 ACN:Plasma ratio for precipitation, the final extract is ~75% organic, perfectly matching the initial conditions of the HILIC gradient[6].

Step 4.3: HILIC Chromatographic Separation

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 2.1 × 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: The buffer controls the ionization state of the zwitterionic analyte, ensuring a single, sharp chromatographic peak[3].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 85% B for 1 minute. Ramp to 50% B over 4 minutes. Hold for 1 minute. Return to 85% B and equilibrate for 4 minutes. Causality: HILIC gradients run "backwards" compared to RPLC; decreasing the organic phase elutes the polar analyte[3].

Step 4.4: MS/MS Detection (Positive ESI)

  • Action: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Transitions: Monitor the protonated precursor[M+H]+ at m/z 142.1. The primary quantitative product ion is m/z 96.1 (representing the neutral loss of formic acid, -46 Da, from the carboxylic acid moiety).

  • Validation Check: Ensure the IS co-elutes exactly with the analyte to validate that matrix suppression is equivalently normalized across the peak width.

References

  • [5] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. halocolumns.com. 5

  • [3] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. agilent.com. 3

  • [4] Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. nebiolab.com. 4

  • [1] Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). mdpi.com. 1

  • [6] Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. mdpi.com.6

  • [2] WO2024141757A1 - Lsd1 modulators. google.com. 2

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl

As a Senior Application Scientist, I frequently consult with drug development teams on scaling up syntheses involving specialized bicyclic scaffolds. 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride (HCl) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on scaling up syntheses involving specialized bicyclic scaffolds. 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride (HCl) is a highly valuable intermediate in pharmaceutical chemistry. However, its logistical management—specifically its disposal—requires a nuanced understanding of its physicochemical behavior.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill management, and regulatory-compliant disposal of this compound, ensuring your laboratory maintains both scientific integrity and environmental safety.

Physicochemical Causality and Hazard Profile

To design an effective disposal protocol, we must first understand why this chemical behaves the way it does. The core 2-azabicyclo[2.2.1]heptane structure is a stable organic framework. The primary handling risks stem from the hydrochloride (HCl) counterion .

When the solid powder is exposed to ambient humidity, it can exhibit hygroscopic properties, potentially leading to the localized formation of acidic micro-environments. If dissolved in aqueous waste streams, the HCl salt fully dissociates, significantly lowering the pH of the solution. This acidity dictates our container choices (avoiding metals to prevent corrosion) and our liquid waste segregation strategy [1].

Quantitative Hazard Summary
PropertyValue / CharacteristicOperational Implication
Chemical Identity 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HClRegulated as laboratory chemical waste; requires standard organic/acidic waste manifesting.
CAS Number 1212453-90-1 (1S-isomer)Essential identifier for Environmental Health and Safety (EHS) documentation [1].
Physical State Solid (Powder/Crystalline)High risk of airborne dust generation; mandates handling within a certified fume hood.
Aqueous pH Profile Acidic upon dissolutionAqueous waste streams may trigger EPA D002 (Corrosivity) classification if pH ≤ 2.0 [2].
Incompatibilities Strong bases, oxidizing agentsMust be segregated from cyanides, sulfides, and strong oxidizers to prevent toxic gas release.

Step-by-Step Disposal Workflows

Every protocol in your lab should be a self-validating system. By integrating pH testing and material compatibility checks directly into the workflow, you eliminate the guesswork that leads to compliance violations.

Protocol A: Solid Waste Management

Unused powder, expired batches, or contaminated consumables (e.g., weigh boats, gloves) must be managed as solid hazardous waste.

  • Collection: Gather all solid waste containing the compound. Do not sweep dry powder with a standard brush, as this aerosolizes the acidic dust.

  • Primary Containment: Transfer the material into a chemically compatible, sealable container. Crucial step: Use High-Density Polyethylene (HDPE) or glass containers. Never use steel or metal containers, as residual moisture will react with the hydrochloride salt to induce galvanic corrosion.

  • Labeling: Affix a standardized hazardous waste label immediately. Detail the contents exactly as "2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl (Solid)" and check the "Toxic" and "Irritant" hazard boxes.

  • Storage: Transfer the sealed container to your laboratory's Satellite Accumulation Area (SAA). Ensure it is stored physically apart from alkaline solids (e.g., NaOH pellets) to prevent cross-contamination.

Protocol B: Aqueous Liquid Waste Management

When this compound is used in aqueous reactions or purification workflows, the resulting liquid waste requires active monitoring.

  • Segregation: Collect all aqueous filtrates and washings in a designated, labeled aqueous waste carboy. Do not mix with organic solvents unless specifically approved by your EHS department.

  • pH Verification (Self-Validation): Before sealing the waste container, test the pH of the solution using a calibrated pH meter or high-quality indicator strips.

  • Regulatory Assessment: According to EPA Resource Conservation and Recovery Act (RCRA) guidelines, any aqueous waste stream with a pH of 2.0 or lower is legally classified as a D002 Corrosive Hazardous Waste [2].

  • Elementary Neutralization (If Permitted): If your institution's Chemical Hygiene Plan permits elementary neutralization at the bench, slowly add a dilute alkaline solution (e.g., 1M NaOH) dropwise while stirring until the pH reaches a safe range of 5.5 to 9.0.

  • Final Transfer: Cap the carboy securely (leaving at least one inch of headspace for pressure expansion) and request an EHS pickup. Never dispose of pharmaceutical intermediates or their salts down the sanitary sewer drain [3].

Spill Management and Decontamination Protocol

In the event of a localized benchtop spill, immediate and controlled action prevents respiratory exposure and surface damage.

  • Isolate and Upgrade PPE: Restrict access to the immediate area. Don safety goggles with side shields, a chemically resistant lab coat, and nitrile gloves. If the spill is large and outside a fume hood, a particulate respirator (N95 or P100) is required to prevent inhalation of acidic dust [4].

  • Dust Suppression: Do not dry-sweep. Gently cover the spilled powder with absorbent lab wipes slightly dampened with water or a mild buffer. This traps the hydrochloride dust.

  • Collection: Use a non-sparking, plastic scoop or dustpan to collect the dampened wipes and powder. Transfer directly into a solid hazardous waste bag.

  • Chemical Decontamination: Wash the affected bench space with a mild alkaline detergent solution (e.g., dilute sodium bicarbonate) to neutralize any microscopic acidic residues. Follow with a final wipe using deionized water.

  • Waste Consolidation: Place all contaminated wipes, gloves, and the plastic scoop into the solid waste container and label it for EHS disposal.

Operational Disposal Workflow Diagram

The following decision tree maps the logical flow for processing 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl waste, ensuring no regulatory steps are bypassed.

DisposalWorkflow Start 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid HCl Waste Generated CheckState Determine Physical State Start->CheckState SolidWaste Solid Waste (Powder/Crystals) CheckState->SolidWaste LiquidWaste Liquid Waste (Aqueous Solution) CheckState->LiquidWaste SolidContainer Place in HDPE Container (Avoid Metal) SolidWaste->SolidContainer TestPH Test pH of Solution LiquidWaste->TestPH EHSPickup Label & Transfer to EHS for Final Disposal SolidContainer->EHSPickup PHLow pH ≤ 2.0 (EPA D002 Corrosive) TestPH->PHLow PHNeutral pH > 2.0 (Non-Corrosive) TestPH->PHNeutral Neutralize Elementary Neutralization (If EHS Permitted) PHLow->Neutralize PHNeutral->EHSPickup Neutralize->EHSPickup

Caption: Workflow diagram illustrating the step-by-step decision process for safe chemical waste disposal.

References

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions Related to Hazardous Waste Recycling, the Definition of Solid Waste and Other Exemptions and Exclusions." EPA.gov. Available at: [Link]

  • National Institutes of Health (NIH). "The NIH Drain Discharge Guide." NIH.gov. Available at: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - General Guidelines for Laboratory Chemicals." FisherSci.co.uk. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl
Reactant of Route 2
2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl
© Copyright 2026 BenchChem. All Rights Reserved.